1,6-Dimethyl-1H-indazole-5-boronic acid
Description
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Properties
IUPAC Name |
(1,6-dimethylindazol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2/c1-6-3-9-7(5-11-12(9)2)4-8(6)10(13)14/h3-5,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZJUAROEJPNAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1C)N(N=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001259383 | |
| Record name | B-(1,6-Dimethyl-1H-indazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-74-4 | |
| Record name | B-(1,6-Dimethyl-1H-indazol-5-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(1,6-Dimethyl-1H-indazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1,6-dimethyl-1H-indazole-5-boronic acid
An In-Depth Technical Guide to the Synthesis of 1,6-dimethyl-1H-indazole-5-boronic acid
Abstract
This technical guide provides a comprehensive overview of a robust and scalable synthetic route to this compound, a key building block in contemporary medicinal chemistry and drug discovery. The indazole moiety is a privileged scaffold in numerous pharmacologically active compounds, and its functionalization, particularly through the introduction of a boronic acid group, opens avenues for diverse molecular architectures via Suzuki-Miyaura cross-coupling reactions.[1] This document details a preferred synthetic pathway proceeding through a lithiation-borylation strategy of a halogenated indazole precursor. The rationale behind the chosen methodology, a detailed step-by-step experimental protocol, and critical process parameters are discussed. Furthermore, this guide includes a summary of reagents, safety considerations for hazardous materials, and methods for the purification and characterization of the final product.
Introduction: The Significance of Indazole Boronic Acids in Drug Discovery
The indazole ring system is a bioisostere of indole and is a core structural motif in a multitude of clinically significant molecules, including the anti-cancer agent pazopanib and the antiemetic granisetron.[2][3] The ability to functionalize the indazole scaffold at specific positions is paramount for the exploration of structure-activity relationships (SAR) in drug development programs. Boronic acids and their corresponding esters are exceptionally versatile synthetic intermediates, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which facilitate the formation of carbon-carbon bonds.[4][5]
This compound, in particular, serves as a valuable reagent for introducing the 1,6-dimethyl-1H-indazol-5-yl moiety into target molecules. This specific substitution pattern can be crucial for optimizing potency, selectivity, and pharmacokinetic properties of drug candidates. This guide presents a reliable synthetic approach to this important building block, designed for researchers and scientists in the field of drug development.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of this compound suggests that the most efficient disconnection is at the carbon-boron bond. This leads back to a 5-halo-1,6-dimethyl-1H-indazole intermediate, which can be readily converted to the target boronic acid via a halogen-metal exchange followed by quenching with a suitable boron electrophile. This lithiation-borylation approach is a well-established and highly effective method for the synthesis of aryl and heteroaryl boronic acids.[6]
An alternative, though potentially less direct, strategy could involve the iridium-catalyzed C-H borylation of 1,6-dimethyl-1H-indazole.[7][8][9] However, this method may present challenges in controlling the regioselectivity of the borylation on the indazole ring, which is influenced by both steric and electronic factors. Therefore, the lithiation-borylation of a pre-functionalized halo-indazole is the recommended and more predictable synthetic route.
Synthesis of the Key Intermediate: 5-bromo-1,6-dimethyl-1H-indazole
The synthesis of the target boronic acid commences with the preparation of the key intermediate, 5-bromo-1,6-dimethyl-1H-indazole. This intermediate can be synthesized from commercially available 5-bromo-6-methyl-1H-indazole through N-methylation.
Experimental Protocol: N-methylation of 5-bromo-6-methyl-1H-indazole
-
To a solution of 5-bromo-6-methyl-1H-indazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add methyl iodide (CH₃I, 1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-1,6-dimethyl-1H-indazole.
Core Synthesis: Lithiation-Borylation of 5-bromo-1,6-dimethyl-1H-indazole
The cornerstone of this synthetic guide is the conversion of the 5-bromo-1,6-dimethyl-1H-indazole intermediate to the desired boronic acid via a lithiation-borylation sequence.
Reaction Workflow Diagram
Caption: Workflow for the .
Detailed Experimental Protocol
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 5-bromo-1,6-dimethyl-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
In a separate flame-dried flask, dissolve triisopropyl borate (B(O-iPr)₃, 1.5 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the freshly prepared lithium species from the first flask to the solution of triisopropyl borate via cannula, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~2).
-
Stir the mixture vigorously for 1-2 hours to hydrolyze the borate ester.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Purification of the Final Product
The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent mixture (e.g., acetone/hexanes or ethanol/water) and allow it to cool slowly to form crystals.
-
Column Chromatography: For smaller scales or to remove persistent impurities, purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 5-bromo-1,6-dimethyl-1H-indazole | 225.09 | 1.0 | (To be determined by scale) |
| n-Butyllithium (n-BuLi) | 64.06 | 1.1 | (To be calculated based on the starting material) |
| Triisopropyl borate | 188.08 | 1.5 | (To be calculated based on the starting material) |
Safety Considerations
-
n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid and reacts violently with water. It should be handled with extreme care under an inert atmosphere using proper syringe techniques. Always wear fire-resistant personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Anhydrous Solvents: The use of anhydrous solvents is critical for the success of the lithiation-borylation reaction. Ensure that all solvents are properly dried and handled under inert conditions to prevent quenching of the organolithium species.
-
Temperature Control: Maintaining low temperatures (-78 °C) during the addition of n-BuLi and the subsequent borylation is crucial to prevent side reactions and ensure the stability of the organolithium intermediate.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the molecule. The disappearance of the proton signal corresponding to the 5-position of the indazole ring and the appearance of new signals for the methyl groups and the aromatic protons will be indicative of the successful synthesis.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the final product.
Conclusion
This technical guide outlines a reliable and scalable synthetic route for the preparation of this compound. The described lithiation-borylation protocol, starting from the corresponding 5-bromo-indazole, provides a predictable and efficient pathway to this valuable building block. Adherence to the detailed experimental procedures and safety precautions is essential for the successful synthesis and isolation of the target compound. The availability of this key intermediate will undoubtedly facilitate the discovery and development of novel indazole-based therapeutics.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of indazoles from 2-formylphenylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04056A [pubs.rsc.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 3-aryl-1 H -indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04235B [pubs.rsc.org]
A Technical Guide to the Physicochemical Properties of 1,6-Dimethyl-1H-indazole-5-boronic acid: A Keystone for Drug Discovery
Introduction: The Strategic Importance of the Indazole Scaffold in Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in modern drug discovery.[1] Its unique electronic properties and spatial arrangement allow for diverse interactions with biological targets, leading to a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2][3][4] The derivatization of the indazole core is a key strategy for modulating these activities and optimizing pharmacokinetic profiles.
This guide focuses on a specific, strategically designed derivative: 1,6-dimethyl-1H-indazole-5-boronic acid . The introduction of a boronic acid group at the 5-position opens up a wealth of synthetic possibilities, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[5][6] The methyl groups at the 1 and 6 positions are not mere decorations; they serve to fine-tune the molecule's lipophilicity, metabolic stability, and conformational preferences, all critical parameters in drug development.
This document provides an in-depth examination of the core physicochemical properties of this compound. As a Senior Application Scientist, my objective is not simply to list data but to provide a cohesive narrative that explains the "why" behind the experimental choices and the implications of the resulting data for researchers in drug development.
Core Physicochemical Properties: A Predictive and Experimental Overview
While specific experimental data for this compound is not extensively published, we can predict its key properties based on its constituent moieties and provide robust protocols for their empirical determination.
Predicted and Known Properties
| Property | Predicted/Known Value | Experimental Protocol |
| Molecular Formula | C₉H₁₁BN₂O₂ | Mass Spectrometry |
| Molecular Weight | 190.01 g/mol [7] | Mass Spectrometry |
| Appearance | White to off-white solid[7] | Visual Inspection |
| Melting Point | Expected to be a solid with a defined melting point, likely >150 °C | Capillary Melting Point |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol | Solvent Titration |
| pKa | Expected to have two pKa values: one for the boronic acid (around 8-9) and one for the indazole nitrogen (weakly basic) | Potentiometric or Spectrophotometric Titration |
Experimental Methodologies for Physicochemical Characterization
The following protocols are designed to be self-validating, providing researchers with a clear roadmap for the comprehensive characterization of this compound.
Structural Verification and Purity Assessment: A Multi-technique Approach
The first step in characterizing any novel compound is to unequivocally confirm its structure and assess its purity. A combination of spectroscopic and chromatographic techniques is essential.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number and environment of protons. Expected signals would include two singlets for the N-methyl and C-methyl groups, and distinct aromatic protons.
-
¹³C NMR: Reveals the number of unique carbon atoms.
-
¹¹B NMR: Confirms the presence of the boron atom, with a chemical shift characteristic of a boronic acid.
B. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula. Electrospray ionization (ESI) is a suitable technique for this molecule.[8]
C. High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity assessment. A reversed-phase C18 column with a gradient of water and acetonitrile (often with a small amount of formic acid or ammonium acetate to improve peak shape) would be an appropriate starting point.[8]
Workflow for Structural Verification and Purity Assessment
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to 1,6-dimethyl-1H-indazole-5-boronic acid: A Key Building Block in Modern Drug Discovery
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 1,6-dimethyl-1H-indazole-5-boronic acid, a versatile building block in medicinal chemistry.
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 1310383-74-4 , is a specialized heterocyclic organic compound that has emerged as a valuable building block in the synthesis of complex molecules, particularly in the field of drug discovery.[1] Its unique structural features, combining the privileged indazole scaffold with the versatile boronic acid functional group, make it a sought-after intermediate for the development of novel therapeutic agents, especially in the area of oncology. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the preparation of kinase inhibitors.
Chemical Properties and Structure
This compound is a solid at room temperature with the chemical formula C₉H₁₁BN₂O₂ and a molecular weight of approximately 190.01 g/mol .[1] The structure features a dimethylated indazole core, with methyl groups at the 1 and 6 positions, and a boronic acid group at the 5-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1310383-74-4 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₁BN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 190.01 g/mol | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Storage Conditions | 2-8°C, Inert atmosphere | --INVALID-LINK-- |
The presence of the boronic acid group makes this compound a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon bonds.
Structure
Caption: Chemical structure of this compound.
Synthesis
A general approach for the synthesis of substituted indazoles often involves the cyclization of appropriately substituted hydrazones. For the specific target molecule, a potential pathway could start from a substituted toluene derivative, which would be functionalized to introduce the necessary nitrogen atoms for the indazole ring formation, followed by methylation and borylation steps.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, frequently appearing in the architecture of potent and selective kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery.
Indazole derivatives have been successfully developed into approved anti-cancer drugs such as axitinib, linifanib, and pazopanib.[2] These drugs primarily target receptor tyrosine kinases involved in angiogenesis and tumor growth. The this compound building block provides a strategic entry point for the synthesis of novel kinase inhibitors with potentially improved properties. The methyl groups at the 1 and 6 positions can influence the molecule's conformation, solubility, and metabolic stability, while the boronic acid at the 5-position serves as a versatile handle for introducing a wide range of substituents through Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic profiles of potential drug candidates.
The Role in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. In the context of drug discovery, it is an invaluable tool for coupling aromatic and heteroaromatic fragments. This compound is an ideal substrate for this reaction, where it can be coupled with a variety of aryl or heteroaryl halides or triflates.
Diagram of a General Suzuki-Miyaura Coupling Workflow:
Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.
This reaction allows medicinal chemists to rapidly generate libraries of diverse compounds by varying the aryl or heteroaryl halide coupling partner. This diversity is crucial for structure-activity relationship (SAR) studies, which aim to identify the optimal substituents for achieving high potency and selectivity against a specific biological target, such as a particular kinase.
Experimental Protocols
While a specific protocol for this compound is not available, the following is a general, representative protocol for a Suzuki-Miyaura coupling reaction using an indazole boronic acid derivative. Researchers should optimize the conditions for their specific substrates.
General Procedure for Suzuki-Miyaura Coupling of an Indazole Boronic Acid
-
Reaction Setup: To a reaction vessel, add the indazole boronic acid (1.0 equivalent), the aryl or heteroaryl halide (1.2 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents), and a base (e.g., K₂CO₃, 3.0 equivalents).
-
Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water (typically in a 4:1 to 6:2 ratio).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and maintain the inert atmosphere throughout the reaction.
-
Heating and Stirring: Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir for a designated period (e.g., 8-12 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst.
-
Extraction: Extract the filtrate with an organic solvent (e.g., ethyl acetate) and wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired coupled product.
Safety and Handling
Recommended safety precautions include:
-
Handling the compound in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
Washing hands thoroughly after handling.
-
Storing the compound in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. Its unique structural features and its utility in powerful synthetic transformations like the Suzuki-Miyaura coupling make it a key intermediate in the development of kinase inhibitors and other biologically active molecules. As the demand for new and more effective drugs continues to grow, the importance of specialized building blocks like this compound in accelerating the drug discovery process is undeniable.
References
A Technical Guide to 1,6-Dimethyl-1H-indazole-5-boronic acid for Advanced Research and Drug Development
This guide provides an in-depth technical overview of 1,6-dimethyl-1H-indazole-5-boronic acid, a key building block for researchers and professionals in drug discovery and medicinal chemistry. We will delve into its commercial availability, quality control, synthetic pathways, and applications, with a focus on providing practical, field-proven insights.
Introduction: The Strategic Importance of this compound
This compound belongs to the class of heteroaryl boronic acids, which are pivotal reagents in modern organic synthesis. The indazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs, particularly as kinase inhibitors in oncology.[1][2] The dimethyl substitution on the indazole ring can offer improved metabolic stability and specific steric interactions within protein binding pockets, making this particular derivative a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds.[1]
Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[3][4] This reaction allows for the efficient linkage of the indazole core to various aryl and heteroaryl systems, enabling the rapid generation of diverse compound libraries for biological screening.
Commercial Availability and Procurement
This compound is available from several commercial suppliers. When procuring this reagent, it is crucial to consider not only the purity but also the consistency between batches, as impurities can significantly impact the outcome of sensitive catalytic reactions.
Below is a summary of some commercial suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify the quality.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Notes |
| BLDpharm | 1310383-74-4 | C9H11BN2O2 | 190.01 | ≥95% (Typical) | Offers various analytical data like NMR, HPLC, LC-MS.[5] |
| CymitQuimica | 1310383-74-4 | C9H11BN2O2 | 190.01 | 95% | Provides smaller quantities for research purposes.[6] |
| Parchem | 1310383-74-4 | C9H11BN2O2 | 190.01 | - | Specialty chemical supplier.[7] |
| Laibo Chem | - | C9H11BN2O2 | - | - | Available in 100mg packages. |
Quality Control and Characterization: Ensuring Experimental Success
The quality of boronic acids is paramount for reproducible results in cross-coupling reactions. The primary degradation pathway for many boronic acids is protodeboronation, especially for electron-rich or certain heteroaryl boronic acids.[8] Oxidation is another potential degradation route.
A robust quality control workflow is essential. Here is a recommended protocol for incoming material inspection:
Experimental Protocol: Quality Control of this compound
-
Visual Inspection: The compound should be a white to off-white solid. Any significant discoloration may indicate degradation.
-
Solubility Test: A quick solubility test in a relevant organic solvent (e.g., DMSO, DMF) can reveal insoluble impurities.
-
¹H NMR Spectroscopy:
-
Objective: Confirm the chemical structure and identify organic impurities.
-
Sample Preparation: Dissolve ~5 mg of the compound in 0.6 mL of DMSO-d₆.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Expected Signals: Look for the characteristic aromatic and methyl protons of the 1,6-dimethyl-1H-indazole core. The boronic acid protons (B(OH)₂) often appear as a broad singlet and its chemical shift can be concentration and water-content dependent.
-
Analysis: Integrate the signals to check for the correct proton ratios. Look for unexpected signals that could indicate residual solvents or synthetic byproducts.
-
-
HPLC-UV/MS Analysis:
-
Objective: Determine the purity of the compound and identify any non-volatile impurities.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A typical gradient would be 5% to 95% B over 10-15 minutes.
-
Column: A C18 reversed-phase column is suitable.
-
Detection: UV detection at 254 nm and mass spectrometry in positive ion mode. The expected [M+H]⁺ for this compound is approximately 191.1.
-
Purity Assessment: Calculate the peak area percentage at 254 nm.
-
-
Water Content (Karl Fischer Titration):
-
Objective: Quantify the water content, which can affect reaction stoichiometry.
-
Rationale: Boronic acids can form cyclic anhydrides (boroxines) upon dehydration. Knowing the water content is crucial for accurate molar calculations.
-
Caption: Quality Control Workflow for this compound.
Synthesis Pathway: From Precursor to Product
The synthesis would likely start from a suitably substituted toluene derivative, followed by the construction of the indazole ring and a final borylation step.
Caption: Plausible Synthetic Pathway for this compound.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl or heteroaryl halides (or triflates). This reaction is a cornerstone in the synthesis of complex molecules, including many kinase inhibitors.[1]
Experimental Protocol: General Suzuki-Miyaura Coupling
This is a general protocol that should be optimized for specific substrates.
-
Reagent Preparation:
-
In a reaction vial, add this compound (1.2 equivalents).
-
Add the aryl/heteroaryl halide (1.0 equivalent).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents) or a more advanced catalyst system like a Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos).
-
Add a base, typically an aqueous solution of K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
-
Reaction Setup:
-
Add a suitable solvent system, commonly a mixture of an organic solvent like dioxane, THF, or DMF, and water.
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Stability and Storage
Arylboronic acids exhibit variable stability. While generally more stable than their alkyl counterparts, heteroaryl boronic acids can be susceptible to degradation.[10]
-
Storage: It is recommended to store this compound under an inert atmosphere (argon or nitrogen) at 2-8 °C.[5][11] Protect from light and moisture.
-
Handling: Avoid prolonged exposure to air and moisture. Use in a well-ventilated area or a fume hood. When weighing, do so promptly to minimize water absorption. For solution-based applications, preparing fresh solutions is advisable.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the pursuit of novel kinase inhibitors. A thorough understanding of its procurement, quality control, and application in Suzuki-Miyaura cross-coupling is essential for its effective use in research and drug development. By following the guidelines and protocols outlined in this guide, scientists can enhance the reproducibility and success of their synthetic endeavors.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. 1310383-74-4|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. parchem.com [parchem.com]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-Methyl-1H-indazole-6-boronic acid = 95 1150114-80-9 [sigmaaldrich.com]
spectroscopic characterization of 1,6-dimethyl-1H-indazole-5-boronic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 1,6-Dimethyl-1H-indazole-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Analytical Imperative in Modern Drug Discovery
In the landscape of contemporary drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. Molecules such as this compound, a versatile building block, are pivotal in the synthesis of complex pharmaceutical agents and functional materials.[1][2][3][4] Its indazole core is a privileged scaffold in medicinal chemistry, while the boronic acid moiety offers a reactive handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3]
This guide provides a multi-technique spectroscopic blueprint for the comprehensive characterization of this compound. As a Senior Application Scientist, the focus here is not merely on the data itself, but on the causality behind the analytical choices and the logic of spectral interpretation. We will explore how Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and both Vibrational (IR) and Electronic (UV-Vis) spectroscopy synergize to create a self-validating analytical workflow, ensuring the absolute integrity of the molecule's identity.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the cornerstone of small molecule characterization, providing unparalleled insight into the chemical environment of each nucleus. For a molecule like this compound, a combination of ¹H, ¹³C, and ¹¹B NMR, supported by 2D correlation experiments, is essential for unambiguous assignment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds helps to sharpen the exchangeable B(OH)₂ and any residual N-H protons, making them observable.[5]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.[6]
-
¹H NMR: Acquire with a standard pulse program, referencing the spectrum to the residual solvent signal (DMSO-d₆ at δ 2.50 ppm).[5][7]
-
¹³C NMR: Acquire with proton decoupling, referencing to the solvent signal (DMSO-d₆ at δ 39.52 ppm).[5][7]
-
¹¹B NMR: Acquire with proton decoupling, using BF₃·OEt₂ as an external reference (δ 0.0 ppm).
-
2D NMR (Optional but Recommended): Perform COSY (H-H correlation) and HSQC/HMBC (C-H correlation) experiments to confirm assignments.[5][6]
Caption: Workflow for comprehensive NMR-based structural elucidation.
¹H NMR Data Interpretation
The proton spectrum provides the initial framework. The number of signals, their integration, multiplicity, and chemical shifts are all diagnostic.
| Assignment | Predicted δ (ppm) | Multiplicity | Notes |
| H₃ | ~8.1 | Singlet (s) | Located on the pyrazole ring, typically downfield.[8] |
| H₄ | ~7.8 | Singlet (s) | Deshielded by the anisotropic effect of the fused ring system. |
| H₇ | ~7.5 | Singlet (s) | Aromatic proton on the indazole core. |
| N-CH₃ | ~4.0 | Singlet (s) | Methyl group attached to nitrogen; chemical shift is higher than a C-CH₃.[9] |
| C-CH₃ | ~2.5 | Singlet (s) | Aromatic methyl group, close to the reference solvent peak. |
| B(OH)₂ | ~8.0 | Broad Singlet (br s) | Exchangeable protons of the boronic acid. Position is concentration and water-dependent. |
¹³C NMR Data Interpretation
The ¹³C spectrum reveals the carbon skeleton. The presence of nine distinct carbon signals would be expected.
| Assignment | Predicted δ (ppm) | Notes |
| C₃ | ~134 | Corresponds to the C-H on the pyrazole part of the ring.[10] |
| C₄ | ~120 | Aromatic C-H. |
| C₅ | ~130 (broad) | Carbon attached to the boron atom. The signal is often broadened due to quadrupolar relaxation of the attached boron nucleus. |
| C₆ | ~140 | Aromatic quaternary carbon attached to the methyl group. |
| C₇ | ~110 | Aromatic C-H, typically upfield in indazole systems.[10] |
| C₃ₐ, C₇ₐ | ~125, ~142 | Bridgehead carbons of the fused ring system. |
| N-CH₃ | ~35 | Aliphatic carbon attached to nitrogen.[9] |
| C-CH₃ | ~20 | Aliphatic carbon of the aromatic methyl group. |
¹¹B NMR Data Interpretation
This experiment is crucial for confirming the state of the boronic acid.
-
Expected Chemical Shift: A single, broad resonance is expected between δ 19-30 ppm .
-
Causality: This chemical shift range is characteristic of a trigonal (sp² hybridized) boronic acid. If the compound were to form a tetrahedral boronate complex (e.g., with a diol solvent or upon addition of fluoride), this signal would shift significantly upfield to ~δ 3-10 ppm.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight, serving as a primary check of identity, and offers structural clues through fragmentation analysis. An electrospray ionization (ESI) source is well-suited for this polar molecule.[11]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.[12]
-
Instrumentation: Analyze using an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Mode: Acquire spectra in positive ion mode to observe the protonated molecule [M+H]⁺.
Expected Mass Spectrum Data
-
Molecular Formula: C₉H₁₁BN₂O₂
-
Exact Mass: 190.0914
-
Observed Ion [M+H]⁺: m/z 191.0987
| m/z (Predicted) | Ion Identity | Notes |
| 191.0987 | [M+H]⁺ | The protonated molecular ion. This is the primary confirmation of the molecular weight. |
| 173.0881 | [M+H - H₂O]⁺ | Loss of a water molecule from the boronic acid moiety is a very common fragmentation pathway. |
| 361.1805 | [2M - H₂O + H]⁺ | Dimerization to form a boroxine anhydride in the gas phase is characteristic of boronic acids.[11][12] |
digraph "MS_Fragmentation" { bgcolor="transparent"; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];M [label="[M+H]⁺\nm/z = 191.0987", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_H2O [label="[M+H - H₂O]⁺\nm/z = 173.0881"]; Dimer [label="[2M - H₂O + H]⁺\nm/z = 361.1805"]; M -> M_H2O [label="- H₂O"]; M -> Dimer [label="+ M\n- H₂O"];
}
Caption: Predicted ESI-MS fragmentation pathway for the title compound.
Vibrational Spectroscopy (FTIR): The Functional Group Fingerprint
Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a rapid and effective method for identifying key functional groups.
Experimental Protocol: FTIR
-
Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.[13]
FTIR Data Interpretation
| Frequency Range (cm⁻¹) | Vibrational Mode | Significance |
| 3400 - 3200 (broad) | O-H stretch | Confirms the presence of the hydroxyl groups of the boronic acid. The broadness is due to hydrogen bonding. |
| 3100 - 3000 | Aromatic C-H stretch | Indicates the presence of the indazole ring protons. |
| 2980 - 2850 | Aliphatic C-H stretch | Corresponds to the two methyl groups. |
| ~1620, ~1500, ~1460 | C=C aromatic ring stretch | Characteristic "fingerprint" vibrations for the aromatic indazole core.[14] |
| 1380 - 1330 | B-O stretch | A key vibration confirming the presence of the boronic acid C-B-O₂ framework.[13] |
| ~750 | B-O-H out-of-plane bend | Another characteristic vibration for the boronic acid functional group. |
Electronic Spectroscopy (UV-Vis): Probing the Conjugated System
UV-Visible spectroscopy provides information on the electronic transitions within the molecule, specifically the π-electron system of the indazole ring.
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol). Water can also be used, but the pH may affect the spectrum of the boronic acid.[15][16]
-
Instrumentation: Record the spectrum from ~200 to 400 nm using a dual-beam UV-Vis spectrophotometer.
UV-Vis Data Interpretation
The spectrum is expected to be dominated by π → π* transitions of the conjugated indazole system.
-
Expected λ_max: Two primary absorption bands are predicted.
-
~250-260 nm: A strong absorption band corresponding to the primary π → π* transition of the aromatic system.
-
~290-300 nm: A slightly weaker, longer-wavelength band, also from a π → π* transition, characteristic of the bicyclic indazole heterocycle.
-
-
Causality: The position and intensity of these bands are sensitive to substitution on the ring. The methyl and boronic acid groups act as auxochromes, modulating the electronic structure and thus the absorption wavelengths compared to the parent indazole molecule. The interaction of the boronic acid's Lewis acidic center with the solvent can also influence the spectrum.[17]
Conclusion: A Synergistic Approach to Certainty
The is a case study in analytical synergy. While ¹H and ¹³C NMR provide the detailed map of the carbon-hydrogen framework, it is the combination with ¹¹B NMR and high-resolution mass spectrometry that provides absolute certainty in the identity and integrity of the boronic acid moiety and the overall molecular formula. Vibrational and electronic spectroscopy act as rapid, confirmatory techniques, validating the presence of key functional groups and the expected electronic structure. Together, these methods form a robust, self-validating workflow that ensures the quality and identity of this critical chemical building block for its intended application in research and development.
References
- 1. parchem.com [parchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. rsc.org [rsc.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 9. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 10. researchgate.net [researchgate.net]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. fhi.mpg.de [fhi.mpg.de]
- 15. researchgate.net [researchgate.net]
- 16. ijpsr.com [ijpsr.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the NMR and Mass Spectrometry of 1,6-dimethyl-1H-indazole-5-boronic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1,6-dimethyl-1H-indazole-5-boronic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of spectral analysis for this specific molecule. It offers predicted spectral data, detailed experimental protocols for data acquisition, and insights into the interpretation of the results for unambiguous structural confirmation. The methodologies described herein are grounded in established principles of analytical chemistry and are supported by authoritative literature on the analysis of heterocyclic compounds and boronic acids.
Introduction: The Significance of this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The indazole core is a prevalent motif in numerous pharmacologically active molecules. Furthermore, the boronic acid functional group serves as a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1] Accurate and thorough characterization of this molecule is paramount for its effective use in these applications. This guide provides the foundational analytical knowledge for researchers working with this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of its molecular framework.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to reveal distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment, including the aromatic indazole ring system and the electron-donating methyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H3 | ~8.0 | s | - | Singlet due to no adjacent protons. |
| H4 | ~7.8 | s | - | Singlet, likely deshielded by the adjacent boronic acid group. |
| H7 | ~7.5 | s | - | Singlet, influenced by the N1-methyl group. |
| N1-CH₃ | ~4.0 | s | - | Singlet, typical for a methyl group on a nitrogen in a heterocyclic system. |
| C6-CH₃ | ~2.5 | s | - | Singlet, typical for a methyl group on an aromatic ring. |
| B(OH)₂ | 4.0 - 6.0 | br s | - | Broad singlet, concentration and solvent dependent, may exchange with D₂O. |
Rationale for Predicted ¹H NMR Shifts
The predicted chemical shifts are based on the analysis of substituted indazole systems. The protons on the indazole ring (H3, H4, and H7) are in the aromatic region, typically between 7.0 and 8.5 ppm. The exact positions are dictated by the electronic effects of the substituents. The N1-methyl group's protons are expected to be downfield due to the direct attachment to the electronegative nitrogen atom. Conversely, the C6-methyl group's protons will be in the typical benzylic proton region. The protons of the boronic acid group are acidic and their signal is often broad and can exchange with deuterated solvents like D₂O.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C3 | ~135 | Aromatic CH |
| C3a | ~140 | Aromatic quaternary carbon |
| C4 | ~125 | Aromatic CH |
| C5 | ~130 | Aromatic carbon attached to Boron (signal may be broad) |
| C6 | ~140 | Aromatic quaternary carbon |
| C7 | ~110 | Aromatic CH |
| C7a | ~125 | Aromatic quaternary carbon |
| N1-CH₃ | ~35 | Methyl carbon attached to nitrogen |
| C6-CH₃ | ~20 | Methyl carbon attached to the aromatic ring |
Rationale for Predicted ¹³C NMR Shifts
The chemical shifts of the aromatic carbons are predicted based on the known electronic effects of the substituents on the indazole ring. The carbon atom directly attached to the boron (C5) may exhibit a broader signal due to quadrupolar relaxation of the boron nucleus. The methyl carbons (N1-CH₃ and C6-CH₃) are expected in the upfield region, consistent with sp³ hybridized carbons.
Predicted ¹¹B NMR Spectral Data
¹¹B NMR spectroscopy is particularly useful for characterizing compounds containing boron.[2][3]
Table 3: Predicted ¹¹B NMR Chemical Shift for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹¹B | 28 - 33 | The chemical shift is characteristic of an sp²-hybridized boron in an arylboronic acid.[4] |
Rationale for Predicted ¹¹B NMR Shift
For arylboronic acids, the ¹¹B chemical shift typically appears in the range of +28 to +33 ppm relative to a BF₃·OEt₂ standard.[4] The observation of a signal in this region would provide strong evidence for the presence of the boronic acid functionality. The acidity and binding of the boronic acid can be monitored by changes in the ¹¹B chemical shift.[2][3]
Experimental Protocols for NMR Data Acquisition
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
¹H NMR Spectroscopy Protocol
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.
¹³C NMR Spectroscopy Protocol
-
Spectrometer: 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Temperature: 298 K.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Processing: Apply a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.
¹¹B NMR Spectroscopy Protocol
-
Spectrometer: 400 MHz or higher field NMR spectrometer (operating at ~128 MHz for ¹¹B).
-
NMR Tube: A quartz NMR tube is recommended to avoid background signals from borosilicate glass.[2]
-
Pulse Program: Standard single-pulse experiment.
-
Temperature: 298 K.
-
Spectral Width: -100 to 100 ppm.
-
Acquisition Time: 0.1-0.2 seconds.
-
Relaxation Delay: 0.1 seconds.
-
Number of Scans: 1024 or more.
-
Processing: Apply a line broadening of 5-10 Hz. Phase and baseline correct the spectrum. Use an external reference standard like BF₃·OEt₂.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, which allows for the determination of its molecular weight and elemental composition.
Challenges in Mass Spectrometry of Boronic Acids
A significant challenge in the mass spectrometry of boronic acids is their propensity to undergo dehydration, leading to the formation of cyclic trimers known as boroxines.[5][6] This can complicate spectral interpretation. To mitigate this, derivatization or the use of soft ionization techniques is often employed.[6][7]
Predicted Mass Spectrometry Data
The molecular formula of this compound is C₉H₁₁BN₂O₂. The monoisotopic molecular weight is approximately 190.09 g/mol .
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Ionization Mode | Notes |
| [M+H]⁺ | 191.10 | Positive ESI | Protonated molecular ion. |
| [M+Na]⁺ | 213.08 | Positive ESI | Sodium adduct. |
| [M-H]⁻ | 189.08 | Negative ESI | Deprotonated molecular ion. |
| [M-H₂O+H]⁺ | 173.10 | Positive ESI | Loss of water from the boronic acid. |
Experimental Protocol for LC-MS (ESI)
A high-throughput analysis can be achieved using Ultra High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS).[8]
-
Liquid Chromatography:
-
Mass Spectrometry (ESI):
-
Ionization Mode: Positive and Negative.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-500 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Mass Range: m/z 50-500.
-
Data Interpretation and Structural Confirmation Workflow
The unequivocal structural confirmation of this compound is achieved by integrating the data from all analytical techniques.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
This technical guide provides a robust framework for the analysis of this compound using NMR and mass spectrometry. By following the detailed protocols and utilizing the predicted spectral data as a reference, researchers can confidently acquire and interpret the necessary analytical data to confirm the identity, purity, and structure of this important chemical entity. The integration of ¹H, ¹³C, and ¹¹B NMR with high-resolution mass spectrometry offers a self-validating system for the comprehensive characterization of this and similar molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
stability and storage conditions for 1,6-dimethyl-1H-indazole-5-boronic acid
An In-depth Technical Guide to the Stability and Storage of 1,6-dimethyl-1H-indazole-5-boronic acid
Authored by: Your Senior Application Scientist
Publication Date: December 31, 2025
Abstract
This compound is a pivotal building block in contemporary organic synthesis, particularly valued in the intricate assembly of pharmaceutical compounds and advanced materials.[1] Its utility in facilitating carbon-carbon bond formation, most notably through Suzuki-Miyaura cross-coupling reactions, underscores the necessity of maintaining its chemical integrity.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the optimal stability and storage conditions for this reagent. We will delve into the intrinsic chemical properties that dictate its stability, delineate the primary degradation pathways, and offer field-proven protocols for handling, storage, and purity assessment. Our objective is to equip the scientific community with the knowledge to ensure the reliability and reproducibility of experimental outcomes involving this versatile compound.
Introduction: The Chemical Profile of this compound
This compound belongs to the family of arylboronic acids, characterized by a boronic acid moiety (-B(OH)₂) attached to a dimethylated indazole ring system. The indazole core is a significant pharmacophore in numerous biologically active molecules, and the boronic acid handle allows for its facile incorporation into larger, more complex structures.[1][4] The electronic nature of the dimethylindazole ring system influences the reactivity and stability of the C-B bond. Understanding these foundational chemical principles is paramount to predicting and mitigating potential degradation.
Boronic acids, in general, are Lewis acids due to the electron-deficient boron atom, which can readily interact with Lewis bases.[2][5] This property is central to both their utility in catalysis and their susceptibility to certain degradation mechanisms.
Core Stability Considerations and Degradation Pathways
The stability of this compound is primarily influenced by environmental factors such as moisture, temperature, light, and atmospheric oxygen. The principal degradation pathways for arylboronic acids are protodeboronation and oxidation.
Protodeboronation: An Inherent Vulnerability
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom.[6] This process is often catalyzed by aqueous acidic or basic conditions.[7][8] For this compound, this would lead to the formation of 1,6-dimethyl-1H-indazole, a common process-related impurity that can complicate reaction outcomes and purification.
The mechanism of protodeboronation can be complex and is influenced by the pH of the environment.[6] While arylboronic acids are generally more stable at a neutral pH, deviations into acidic or basic territory can accelerate this degradation.[7]
Oxidation: The Threat from Atmospheric Oxygen
The boron center in boronic acids is susceptible to oxidation, which can be initiated by atmospheric oxygen, particularly in the presence of light or trace metal impurities.[9] This oxidative degradation can lead to the formation of various boron-containing byproducts and ultimately impact the stoichiometry and efficiency of subsequent reactions.
Trimerization via Dehydration
Boronic acids have a propensity to undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[2] While this process is often reversible upon exposure to water, the formation of boroxines can affect the solubility and reactivity of the reagent. Storing the compound in a dry environment is crucial to minimize boroxine formation.
A visual representation of the primary degradation pathways is provided below:
Caption: Key Degradation Pathways for Arylboronic Acids.
Recommended Storage and Handling Protocols
To preserve the integrity of this compound, stringent adherence to appropriate storage and handling procedures is essential.
Long-Term Storage
For long-term storage, the following conditions are recommended to minimize degradation:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[10][11] | Reduces the rate of chemical degradation and minimizes the potential for thermal decomposition. |
| Atmosphere | Inert gas (Nitrogen or Argon)[7][10] | Prevents oxidative degradation by excluding atmospheric oxygen. |
| Moisture | Tightly sealed container with desiccant[10][12][13] | Minimizes hydrolysis, protodeboronation, and dehydration to form boroxines. |
| Light | Amber vial or stored in the dark | Protects the compound from photolytic degradation pathways. |
Handling Procedures
When handling this compound, the following protocol should be followed to ensure both the stability of the compound and the safety of the researcher. Safety data sheets (SDS) should always be consulted for specific handling precautions.[10][13][14][15][16][17][18]
Protocol for Aliquoting Solid this compound:
-
Preparation:
-
Move the sealed container of the boronic acid from refrigerated storage to a desiccator and allow it to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Work in a well-ventilated fume hood or under an inert atmosphere in a glove box.[13][14]
-
-
Inert Atmosphere Handling:
-
If using a Schlenk line, backfill the flask that will receive the aliquot with an inert gas (nitrogen or argon).
-
Briefly remove the cap from the main container and quickly transfer the desired amount of the solid to the tared, inerted flask.
-
Immediately reseal the main container, purge the headspace with inert gas, and wrap the cap with parafilm before returning it to refrigerated storage.
-
-
Personal Protective Equipment (PPE):
Assessing Purity and Stability: Analytical Methodologies
Regular assessment of the purity of this compound is crucial for ensuring reproducible results in synthetic applications. Several analytical techniques can be employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of boronic acids and detecting the presence of degradation products.[19][20] A reversed-phase HPLC method is typically suitable.
General HPLC Protocol for Purity Assessment:
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of ~0.5 mg/mL.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or ammonium acetate.[21]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the main component and any impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
The appearance of a peak corresponding to 1,6-dimethyl-1H-indazole would be indicative of protodeboronation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an effective tool for assessing the structural integrity of the compound and can be used to quantify the level of protodeboronation by comparing the integration of signals from the boronic acid with those of the corresponding deborylated impurity.
The following diagram illustrates a typical workflow for assessing the stability of a boronic acid sample.
Caption: Experimental Workflow for Stability Assessment.
Conclusion
The chemical integrity of this compound is paramount for its successful application in research and development. By understanding the intrinsic chemical properties and potential degradation pathways of this reagent, and by implementing the rigorous storage and handling protocols outlined in this guide, scientists can ensure the reliability and reproducibility of their synthetic endeavors. Proactive purity assessment through routine analytical checks further solidifies the foundation for high-quality research outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 1310383-74-4|this compound|BLD Pharm [bldpharm.com]
- 12. laballey.com [laballey.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. fishersci.com [fishersci.com]
- 18. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 19. researchgate.net [researchgate.net]
- 20. waters.com [waters.com]
- 21. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Potential of 1,6-Dimethyl-1H-indazole-5-boronic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] This technical guide focuses on a specific, yet underexplored, derivative: 1,6-dimethyl-1H-indazole-5-boronic acid . We will delve into its potential as a versatile building block for the synthesis of novel small molecules, with a particular emphasis on the development of next-generation kinase inhibitors. By examining the established reactivity of indazole boronic acids and the vast therapeutic landscape of indazole-containing compounds, this guide will provide a strategic roadmap for researchers seeking to leverage this unique reagent in their drug discovery programs. We will present detailed synthetic protocols, explore promising biological targets, and outline key structure-activity relationship (SAR) considerations.
The Strategic Advantage of the 1,6-Dimethyl-1H-indazole Scaffold
The indazole core is a cornerstone of many successful therapeutic agents, valued for its ability to participate in crucial hydrogen bonding and aromatic interactions within enzyme active sites.[3] The specific substitution pattern of this compound offers distinct advantages for medicinal chemists:
-
The N1-Methyl Group: The methylation at the N1 position of the indazole ring serves a critical purpose. It eliminates the acidic N-H proton present in the parent indazole, which can sometimes lead to catalyst inhibition or undesired side reactions during cross-coupling.[4] This pre-emptive modification ensures more predictable and robust synthetic outcomes. Furthermore, it locks the tautomeric form, providing a fixed vector for molecular interactions.
-
The C6-Methyl Group: The methyl group at the C6 position introduces a valuable lipophilic handle. This seemingly simple addition can significantly impact a molecule's pharmacokinetic profile and its ability to engage with hydrophobic pockets within a target protein's active site. This provides a clear avenue for SAR studies to enhance potency and selectivity.[5]
-
The C5-Boronic Acid: This functional group is the gateway to a vast chemical space. Boronic acids are exceptionally versatile intermediates, most notably for their participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6][7] This allows for the straightforward installation of a wide array of aryl and heteroaryl moieties, enabling the rapid generation of diverse chemical libraries.
Core Research Area: Kinase Inhibitor Discovery
The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer and inflammatory disorders.[3] The indazole scaffold has proven to be a highly effective core for the development of potent and selective kinase inhibitors.[2][8] Several approved drugs, such as Axitinib (a VEGFR inhibitor), feature this heterocyclic system.[9]
We propose that this compound is an ideal starting point for the design of novel inhibitors for several key kinase targets.
Target Rationale: Aurora Kinases, p38 MAPK, and TAK1
-
Aurora Kinases (AURK): These serine/threonine kinases are critical regulators of mitosis, and their overexpression is common in many cancers.[8] Indazole-based compounds have been successfully developed as potent Aurora kinase inhibitors.[1][10] The 1,6-dimethyl-1H-indazole core can be strategically employed to mimic the hinge-binding interactions of known inhibitors, while the C5 position allows for the introduction of solubilizing groups or moieties that can access other regions of the ATP-binding pocket.
-
p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling pathway plays a pivotal role in inflammatory responses.[6] Inhibition of p38 is a validated therapeutic strategy for a range of autoimmune and inflammatory diseases. The development of indazole-based p38 inhibitors is an active area of research.[7][11] The 1,6-dimethyl-1H-indazole scaffold can be used to generate novel chemical matter with improved selectivity and drug-like properties.
-
Transforming growth factor-β-activated kinase 1 (TAK1): TAK1 is a key mediator in the signaling pathways of pro-inflammatory cytokines like TNF-α and IL-1β.[12] As such, it represents a compelling target for the treatment of inflammatory conditions. The design of novel TAK1 inhibitors is of significant interest, and the indazole scaffold provides a promising starting point.[12]
A Strategic Workflow for Kinase Inhibitor Synthesis
The following diagram outlines a logical workflow for the synthesis and evaluation of novel kinase inhibitors derived from this compound.
Caption: A streamlined workflow for the discovery of kinase inhibitors.
Synthetic Methodologies: Building a Diverse Chemical Library
The primary synthetic utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: The Workhorse Reaction
The Suzuki-Miyaura coupling is a robust and highly versatile method for the formation of carbon-carbon bonds.[6][7] It allows for the coupling of the indazole core with a vast array of commercially available or readily synthesized aryl and heteroaryl halides.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a clean, dry reaction vessel, combine this compound (1.0 eq.), the desired aryl or heteroaryl halide (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 eq.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | These catalysts are known to be effective for the coupling of N-heterocyclic boronic acids.[4] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Carbonate bases are generally effective and well-tolerated by a wide range of functional groups. |
| Solvent | Dioxane/Water, Toluene/Water | A biphasic solvent system is often necessary to dissolve both the organic and inorganic reagents. |
| Temperature | 80-100 °C | Sufficient thermal energy is required to drive the catalytic cycle, but excessive heat can lead to degradation. |
Expanding the Synthetic Toolbox: Chan-Lam and Buchwald-Hartwig Couplings
While Suzuki-Miyaura coupling is paramount, other cross-coupling reactions can further expand the diversity of accessible molecules.
-
Chan-Lam Coupling: This copper-catalyzed reaction enables the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds.[13][14] This would allow for the coupling of this compound with amines, phenols, and other nucleophiles.
-
Buchwald-Hartwig Amination: While typically used for the amination of aryl halides, variations of this palladium-catalyzed reaction could potentially be adapted for use with boronic acids, providing an alternative route to C-N bond formation.[15][16]
Future Perspectives and Conclusion
This compound represents a largely untapped resource for medicinal chemists. Its unique substitution pattern offers clear advantages in terms of synthetic tractability and potential for targeted molecular design. The most immediate and promising application of this building block lies in the development of novel kinase inhibitors for oncology and inflammatory diseases. The well-established methodologies for the functionalization of boronic acids provide a clear and efficient path for the generation of diverse chemical libraries.
This guide has outlined the strategic rationale, key biological targets, and detailed synthetic approaches for initiating a research program centered on this promising compound. By leveraging the insights provided, researchers can accelerate their efforts to discover and develop the next generation of indazole-based therapeutics.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2006044869A1 - Synthesis of imidazooxazole and imidazothiazole inhibitors of p38 map kinase - Google Patents [patents.google.com]
- 12. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chan-Lam Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 1,6-dimethyl-1H-indazole-5-boronic acid
Introduction: The Strategic Importance of the Indazole Moiety and the Power of Suzuki-Miyaura Coupling
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties. The ability to functionalize the indazole ring with diverse aryl and heteroaryl substituents is crucial for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction has emerged as a premier and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1] Its operational simplicity, mild reaction conditions, tolerance of a wide variety of functional groups, and the relatively low toxicity of the boronic acid reagents make it an indispensable tool for synthetic chemists.[2]
This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 1,6-dimethyl-1H-indazole-5-boronic acid with various aryl and heteroaryl halides. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and discuss the critical parameters that influence the success of this transformation.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium complex, which is generally accepted to consist of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: This is often the rate-determining step. The organic group from the organoboron species (in our case, the 1,6-dimethyl-1H-indazol-5-yl group) is transferred to the Pd(II) complex. The presence of a base is crucial here, as it activates the boronic acid to form a more nucleophilic "ate" complex (e.g., [Ar'-B(OH)3]⁻), which facilitates the transfer of the organic moiety to the palladium center.[4]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners, yielding the desired biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Critical Reagents and Their Roles
The success of the Suzuki-Miyaura coupling is highly dependent on the judicious choice of catalyst, base, and solvent.
-
Palladium Catalyst and Ligands: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂. For heteroaryl boronic acids, catalysts bearing electron-rich and bulky phosphine ligands, such as SPhos or XPhos, have been shown to be particularly effective, as they can promote the oxidative addition and reductive elimination steps.[5] In the context of indazole derivatives, Pd(dppf)Cl₂ and Pd(PPh₃)₄ have been successfully employed.[6]
-
Base: The base plays a multifaceted role, but its primary function is to activate the boronic acid for transmetalation. Common inorganic bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and yield, and for nitrogen-containing heterocycles, milder bases are often preferred to avoid undesired side reactions. For indazole couplings, K₂CO₃ and Na₂CO₃ are frequently used.[2][6]
-
Solvent System: The solvent must be capable of dissolving the various components of the reaction mixture and is often a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, dimethoxyethane (DME), and toluene. The aqueous phase is necessary to dissolve the inorganic base. For the coupling of indazole derivatives, mixtures such as 1,4-dioxane/water or DME/water have proven effective.[5]
Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl or heteroaryl bromide.
Materials and Reagents
| Reagent/Material | Purpose |
| This compound | Organoboron coupling partner |
| Aryl/Heteroaryl bromide | Halide coupling partner |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | Palladium catalyst |
| Potassium carbonate (K₂CO₃) | Base |
| 1,4-Dioxane (anhydrous) | Organic solvent |
| Deionized water (degassed) | Aqueous solvent for the base |
| Inert gas (Argon or Nitrogen) | To create an oxygen-free atmosphere |
| Standard laboratory glassware for inert atmosphere reactions | Reaction vessel |
| Magnetic stirrer and heating plate | For mixing and heating the reaction |
Step-by-Step Procedure
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl or heteroaryl bromide (1.0 equivalent), Pd(dppf)Cl₂ (0.03-0.05 equivalents), and potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed deionized water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the amount of boronic acid (up to 2.0 equivalents) or the catalyst loading. The choice of ligand can also be critical; for challenging couplings, consider using more specialized ligands like SPhos or XPhos in combination with a palladium precursor like Pd(OAc)₂.[5]
-
Protodeboronation: A common side reaction is the cleavage of the carbon-boron bond of the boronic acid. To minimize this, ensure the reaction is performed under a strictly inert atmosphere and consider using a milder base or a different solvent system.
-
Catalyst Deactivation: The nitrogen atoms in the indazole ring can potentially coordinate to the palladium catalyst, leading to deactivation. If this is suspected, using a ligand that can form a more stable complex with palladium may be beneficial.
Conclusion
The Suzuki-Miyaura coupling is a powerful and reliable method for the synthesis of biaryl compounds derived from this compound. By understanding the reaction mechanism and carefully selecting the reaction parameters, researchers can efficiently generate a diverse range of functionalized indazole derivatives for applications in drug discovery and materials science. The protocol provided herein serves as a validated starting point for these synthetic endeavors.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: The Utility of 1,6-Dimethyl-1H-indazole-5-boronic Acid in Modern Medicinal Chemistry
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives are noted for a wide array of biological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective properties.[1][4] This guide focuses on a specific, highly functionalized derivative: 1,6-Dimethyl-1H-indazole-5-boronic acid . The strategic placement of methyl groups at the N1 and C6 positions, combined with the versatile boronic acid handle at the C5 position, makes this compound an exceptionally valuable building block in drug discovery. We will explore its primary application in palladium-catalyzed cross-coupling reactions and provide detailed protocols for its use in synthesizing complex molecules, particularly kinase inhibitors.
The Scientific Rationale: Why Indazole and Boronic Acid?
The Indazole Scaffold: A Cornerstone of Drug Design
Nitrogen-containing heterocyclic compounds are foundational to many of the world's top-selling drugs.[1] Among these, the indazole ring system—a fusion of benzene and pyrazole rings—has emerged as a structure of significant pharmacological importance.[1][4] Molecules incorporating this scaffold have been successfully developed as kinase inhibitors, anti-inflammatory agents, and serotonin receptor antagonists.[2][4] Several FDA-approved drugs, such as the anti-cancer kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its value in targeting critical disease pathways.[2][5]
The indazole motif is not merely a passive scaffold; its nitrogen atoms can act as hydrogen bond donors and acceptors, crucial for anchoring a molecule within the active site of a biological target like a protein kinase.[5] Substitution on the indazole ring system allows for the precise tuning of a compound's steric, electronic, and pharmacokinetic properties.
Boronic Acids: The Gateway to Molecular Complexity
Boronic acids and their derivatives are indispensable tools in modern organic synthesis.[6] Their stability, low toxicity, and versatile reactivity make them ideal intermediates.[6] Their most prominent role is as the nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon (C-C) bonds.[7][8] This palladium-catalyzed reaction allows for the efficient and modular assembly of complex biaryl structures, which are common motifs in drug candidates.[6][7]
This compound combines these two powerful features. The N1-methylation prevents unwanted side reactions at this position and can enhance metabolic stability, while the C6-methylation can provide beneficial steric interactions or block metabolic attack. The C5-boronic acid provides the reactive site for building out the rest of the molecule, typically by coupling with an aryl or heteroaryl halide.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1310383-74-4 | [9][10] |
| Molecular Formula | C₉H₁₁BN₂O₂ | N/A |
| Molecular Weight | 190.01 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Storage | 2-8°C, under inert atmosphere | N/A |
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form a new C-C bond between the indazole C5 position and a carbon atom of an electrophilic partner (typically an aryl or heteroaryl halide).[8][11]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[8][12] Understanding this cycle is key to troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R²-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (R¹) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple to form the new C-C bond, regenerating the Pd(0) catalyst, which re-enters the cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. 1310383-74-4|this compound|BLD Pharm [bldpharm.com]
- 10. parchem.com [parchem.com]
- 11. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 12. youtube.com [youtube.com]
experimental procedure for cross-coupling with 1,6-dimethyl-1H-indazole-5-boronic acid
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling with 1,6-dimethyl-1H-indazole-5-boronic acid
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole heterocycle is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous compounds investigated for a range of therapeutic applications, including oncology, anti-inflammatory, and neurodegenerative diseases.[1][2] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging with various biological targets. The ability to functionalize the indazole core at specific positions is paramount for Structure-Activity Relationship (SAR) studies and the optimization of drug candidates.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent the most powerful and efficient methods for creating carbon-carbon bonds.[2][3] The use of organoboron reagents, such as this compound, is central to this strategy. This specific reagent allows for the direct installation of the 1,6-dimethyl-1H-indazole moiety onto a variety of aryl, heteroaryl, or vinyl partners. This application note provides a comprehensive overview, detailed experimental protocols, and expert insights for successfully employing this compound in Suzuki-Miyaura cross-coupling reactions.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forges a C-C bond between an organoboron compound (like our indazole boronic acid) and an organic halide or triflate. The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][4] Understanding this cycle is critical for rational troubleshooting and optimization.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) complex.[4]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials & Reagents:
-
This compound (1.2 equiv)
-
Aryl or Heteroaryl Bromide (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%) or Pd(dppf)Cl₂ (2-5 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos, RuPhos) (4-10 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Argon or Nitrogen gas supply
Workflow Overview:
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol%), the phosphine ligand (e.g., SPhos, 0.02 mmol, 4 mol%), and the base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv).
-
Causality Note: Using a slight excess of the boronic acid helps to drive the reaction to completion and compensates for potential protodeboronation, a common side reaction with heteroaryl boronic acids.[5]
-
-
Solvent Addition & Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. This is critical to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands.[6] Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Reaction Execution: Seal the flask or vial and place it in a preheated oil bath or heating block (typically 80-110 °C). Stir the reaction mixture vigorously for the designated time (e.g., 8-12 hours).
-
Expert Insight: Monitor the reaction progress periodically by TLC or LC-MS by taking a small aliquot from the reaction mixture. This prevents unnecessary heating and potential byproduct formation.
-
-
Workup: Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate (2 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cross-coupled product.
Data Presentation: Reaction Parameter Optimization
The choice of catalyst, ligand, base, and solvent is highly dependent on the electronic and steric properties of the coupling partners. The following table provides a starting point for optimization, based on established literature for heteroaryl couplings.[7][8][9]
| Parameter | Reagent/Condition | Rationale & Expert Commentary |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂, Pd-PEPPSI-IPr | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) sources (or precursors). Pre-formed palladacycles like Pd(dppf)Cl₂ or G2/G3 precatalysts offer greater air stability and often lead to more reproducible results.[3] |
| Ligand | SPhos, XPhos, RuPhos, CataCXium A | Bulky, electron-rich dialkylbiaryl phosphine ligands (like SPhos, XPhos) are highly effective as they promote both the oxidative addition and the challenging reductive elimination steps, leading to higher yields.[8][9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is critical. K₃PO₄ is a strong, non-nucleophilic base often used for challenging couplings.[7][8] Cs₂CO₃ is more soluble in organic solvents and can be effective. K₂CO₃ is a good, cost-effective starting point.[1] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, n-Butanol | The solvent system must balance solubility for all components. Dioxane is a common choice due to its high boiling point and ability to dissolve many organic compounds. Anhydrous conditions using bases like TMSOK can also be explored for sensitive substrates.[10] |
| Temperature | 80 °C - 120 °C | Higher temperatures are often required for less reactive substrates (e.g., aryl chlorides).[8] However, excessively high temperatures can lead to catalyst decomposition or side reactions. |
Troubleshooting Common Issues
-
Low or No Yield:
-
Inactive Catalyst: Ensure the reaction was properly degassed to prevent catalyst oxidation. Consider using a more robust pre-catalyst.[6]
-
Poor Substrate Reactivity: For electron-rich or sterically hindered aryl halides, a stronger base (K₃PO₄) and a more active ligand (e.g., BrettPhos) may be necessary.
-
-
Protodeboronation:
-
Problem: This is a major side reaction where the C-B bond of the boronic acid is cleaved by a proton source, resulting in the formation of 1,6-dimethyl-1H-indazole.
-
Solution: Use a slight excess (1.2-1.5 equiv) of the boronic acid. Minimize reaction time and temperature where possible. Using boronate esters (e.g., pinacol esters) can enhance stability and reduce this side reaction.[5][11][12]
-
-
Homocoupling:
-
Problem: Formation of a biaryl product from the coupling of two aryl halide molecules or two boronic acid molecules.
-
Solution: This can be caused by oxygen in the reaction mixture or issues with the catalyst system. Ensure thorough degassing. Optimizing the palladium-to-ligand ratio can also mitigate this issue.[13]
-
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Note: A Guide to the Solubility Determination of 1,6-Dimethyl-1H-indazole-5-boronic Acid in Common Organic Solvents
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 1,6-dimethyl-1H-indazole-5-boronic acid, a key building block in modern medicinal chemistry and organic synthesis. While specific quantitative solubility data for this compound is not extensively published, this document outlines the theoretical principles governing its solubility and presents robust, step-by-step protocols for its empirical determination. By leveraging established methodologies such as the shake-flask and dynamic methods, researchers can generate reliable solubility data, crucial for optimizing reaction conditions, purification processes, and formulation development.
Introduction: The "Why" Behind Solubility
This compound is a heterocyclic compound of significant interest, particularly for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its structural features—a substituted indazole ring and a boronic acid moiety—make it a valuable synthon for the development of novel pharmaceutical agents, including kinase inhibitors for oncology.[1][2]
A fundamental yet critical parameter in the practical application of any chemical compound is its solubility. The choice of solvent can dramatically influence reaction kinetics, yield, and the ease of product isolation and purification.[3] In drug development, solubility is a cornerstone of a compound's pharmacokinetic profile, affecting its absorption and bioavailability.[4][5] Therefore, a thorough understanding of the solubility of this compound is not merely academic; it is a prerequisite for its efficient and effective use.
This guide is designed to empower researchers by providing both the theoretical context and the practical tools to assess the solubility of this and related boronic acid compounds.
Scientific Principles: Predicting Solubility Behavior
The solubility of this compound is governed by its molecular structure, which dictates its polarity, hydrogen bonding capacity, and crystal lattice energy.
-
The Indazole Core: The dimethylated indazole ring system is largely aromatic and contributes to the molecule's lipophilicity, suggesting solubility in less polar organic solvents.
-
The Boronic Acid Moiety (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This characteristic promotes interaction with polar solvents. Boronic acids are also known to exist in equilibrium with their trimeric, cyclic anhydrides (boroxines), especially in non-polar solvents or upon heating, which can complicate solubility behavior.[6]
Expected Solubility Trends:
Based on these structural features and established data for similar compounds like phenylboronic acid, a general solubility profile can be predicted.[6][7]
-
High Solubility: Expected in polar aprotic solvents like acetone, and polar protic solvents capable of hydrogen bonding, such as lower-chain alcohols (e.g., methanol, ethanol). Ethers (e.g., THF, 1,4-dioxane) are also likely to be good solvents.[6]
-
Moderate Solubility: Expected in solvents of intermediate polarity like chloroform and dichloromethane.
-
Low to Insoluble: Expected in non-polar hydrocarbon solvents such as hexanes and toluene.[6]
Experimental Protocols for Solubility Determination
Two primary methods for determining thermodynamic solubility are presented here: the Shake-Flask method and the Dynamic (Turbidity) method. The choice of method depends on the required throughput and available equipment.
Protocol 1: Equilibrium Solubility by the Shake-Flask Method
This is the gold-standard method for determining thermodynamic equilibrium solubility.[4][8] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
Materials:
-
This compound (solid, purity ≥95%)[9]
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the test solvent (e.g., 2 mL) to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended for boronic acids.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the solid to settle. Then, centrifuge the vials to further separate the solid from the supernatant.[4]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[10]
-
Dilution: If necessary, dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Determine the concentration of the dissolved compound in the sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[10] A calibration curve must be prepared using standards of known concentration.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and any dilution factors.
Protocol 2: High-Throughput Solubility by the Dynamic Method
This method measures the temperature at which a solid-liquid mixture of known composition becomes a clear solution upon controlled heating.[3][11] It is faster than the shake-flask method and allows for the construction of a solubility curve (solubility vs. temperature).
Materials:
-
This compound (solid)
-
Selected organic solvents
-
Small glass test tubes or vials
-
Magnetic stirrer and stir bars
-
Controlled temperature bath or heating block
-
Luminance probe or laser scattering instrument for turbidity measurement (or visual observation)
-
Accurate temperature probe
Step-by-Step Methodology:
-
Sample Preparation: Prepare a series of vials, each containing a precisely known mass of this compound and the test solvent.
-
Heating and Stirring: Place the vial in the heating block and begin stirring. Increase the temperature of the block at a slow, constant rate (e.g., 0.2-0.5 °C/min).[3]
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution. The dissolution point is the temperature at which the last solid particles disappear, and the solution becomes perfectly clear.[11]
-
Data Recording: Record the temperature of dissolution for each sample of known composition.
-
Data Analysis: Plot the mole fraction or concentration of the solute against the dissolution temperature to generate a solubility curve.
Workflow for Shake-Flask Solubility Determination
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Data Presentation and Interpretation
All quantitative solubility data should be recorded in a clear and organized manner. A tabular format is recommended for easy comparison across different solvents and temperatures.
Table 1: Solubility of this compound at 25 °C
| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Methanol | 32.7 | [Experimental Data] | [Calculated Data] | Clear, colorless solution |
| Acetone | 20.7 | [Experimental Data] | [Calculated Data] | |
| Acetonitrile | 37.5 | [Experimental Data] | [Calculated Data] | |
| Tetrahydrofuran (THF) | 7.6 | [Experimental Data] | [Calculated Data] | |
| Dichloromethane (DCM) | 9.1 | [Experimental Data] | [Calculated Data] | |
| Toluene | 2.4 | [Experimental Data] | [Calculated Data] | |
| n-Hexane | 1.9 | [Experimental Data] | [Calculated Data] | Very low solubility observed |
Note: This table should be populated with data generated from the experimental protocols.
Safety and Handling Precautions
As a Senior Application Scientist, ensuring laboratory safety is paramount. When handling this compound and organic solvents, adhere to the following guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and solvent-resistant gloves.[12]
-
Ventilation: Conduct all experiments in a well-ventilated chemical fume hood to avoid inhalation of dust or solvent vapors.[13]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[14] Avoid generating dust.[13]
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning any experimental work.[13][14]
Logical Relationship of Factors Influencing Solubility
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1H-吲唑-5-硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rheolution.com [rheolution.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Application Notes & Protocols: Strategic Palladium Catalyst Selection for Suzuki-Miyaura Couplings of 1,6-Dimethyl-1H-indazole-5-boronic Acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically significant molecules.[3][4][5][6] Consequently, the effective functionalization of indazole building blocks, such as 1,6-dimethyl-1H-indazole-5-boronic acid, is of paramount importance to researchers in drug discovery and development. However, heteroaryl boronic acids present unique challenges, including a propensity for protodeboronation and potential for catalyst inhibition.[7][8] This guide provides a comprehensive framework for the rational selection of palladium catalysts and the optimization of reaction parameters to achieve high-yield, reproducible couplings with this compound. We delve into the mechanistic underpinnings of catalyst choice, offer detailed experimental protocols, and provide a robust troubleshooting guide based on field-proven insights.
Mechanistic Foundation: The Suzuki-Miyaura Catalytic Cycle
A successful cross-coupling is contingent on the smooth operation of a three-step catalytic cycle.[1][9] Understanding the function of each component—the palladium source, ligand, base, and solvent—is critical for troubleshooting and optimization. The cycle, which revolves around Pd(0) and Pd(II) oxidation states, consists of:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-limiting step.[10]
-
Transmetalation: The organic moiety from the activated boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[11][12]
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]
Heteroaryl boronic acids, like our target substrate, are particularly susceptible to protodeboronation—a parasitic side reaction where the C-B bond is cleaved by a proton source (often water in the presence of base) before transmetalation can occur.[7][8] The entire strategy of catalyst selection is therefore geared towards accelerating the productive catalytic cycle to outpace this and other decomposition pathways.
Core Principles of Catalyst System Selection
A "palladium catalyst" is rarely a single component but a system comprising a palladium source and a carefully chosen ligand.
The Palladium Precatalyst: From Salts to Pre-formed Complexes
The active catalyst is a Pd(0) species. While Pd(0) sources like Pd(PPh₃)₄ can be used directly, they often suffer from air sensitivity and limited stability. More commonly, stable Pd(II) salts such as Pd(OAc)₂ or PdCl₂(dppf) are used, which are reduced in situ to Pd(0).[11] However, this reduction step can be inefficient and lead to the formation of inactive palladium black.
For challenging substrates, modern palladium precatalysts are the authoritative choice. These are stable, well-defined Pd(II) complexes that rapidly and quantitatively generate the active Pd(0) species under reaction conditions.
-
Buchwald Precatalysts (G2, G3, G4): These are highly recommended for heteroaryl couplings. For instance, XPhos Pd G3 is an air- and moisture-stable solid that reliably generates the active "L-Pd(0)" species, leading to highly reproducible results.[13][14]
The Ligand: The Architect of Reactivity
The ligand is arguably the most critical variable in a Suzuki-Miyaura coupling. It modulates the steric and electronic properties of the palladium center, directly impacting the rates of each step in the catalytic cycle.[15] For heteroaryl substrates like this compound, the state-of-the-art relies on electron-rich, sterically bulky monophosphine ligands .
-
Causality: Why are these ligands so effective?
-
Accelerated Reductive Elimination: Their steric bulk promotes the final, product-forming step, rapidly turning over the catalyst.
-
Facilitated Oxidative Addition: Their strong electron-donating ability increases the electron density on the palladium center, speeding up its insertion into the C-X bond of the electrophile.
-
Stabilization: They form stable, monoligated Pd(0) complexes that are highly active and less prone to decomposition.[9]
-
The table below summarizes leading ligand choices for this application.
| Ligand Class | Specific Examples | Key Characteristics & Application |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos | Workhorse Ligands. Highly electron-rich and bulky. Excellent for coupling with aryl chlorides and hindered substrates. Promotes fast reactions to minimize substrate decomposition.[7][14] |
| Ferrocenyl Phosphines | dppf | General Purpose. Forms a stable, bidentate complex. Good for a wide range of couplings, particularly with aryl bromides and iodides, though sometimes less active than modern biaryl phosphines for challenging substrates.[5][16] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Highly Robust. Form very strong bonds to palladium, creating thermally stable catalysts. Excellent for difficult couplings that require high temperatures.[17] |
For this compound, a dialkylbiaryl phosphine ligand like XPhos or SPhos is the premier starting point.
Optimizing the Reaction Environment
Beyond the catalyst system, the choice of base and solvent is crucial for success.
-
Base Selection: The base's primary role is to form the more nucleophilic boronate species [R-B(OH)₃]⁻, which is necessary for transmetalation.[12]
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Common and effective general-purpose bases.
-
Phosphates (K₃PO₄): Often the base of choice for heteroaryl boronic acids. It is a strong, non-nucleophilic base that can significantly accelerate the transmetalation step, thereby minimizing the residence time of the sensitive boronic acid in the reaction mixture.[7][14]
-
-
Solvent System:
-
Aprotic Ethers (Dioxane, THF) or Aromatic Hydrocarbons (Toluene): These are the most common bulk solvents.
-
Aqueous Mixtures: A small amount of water is often essential for dissolving the inorganic base and facilitating the formation of the active boronate species. A typical ratio is 10:1 to 4:1 organic solvent to water.[11][18]
-
Anhydrous Conditions: In cases of severe protodeboronation, strictly anhydrous conditions with a soluble organic base (e.g., TMSOK) and a boronic ester can be employed.[8]
-
Experimental Protocols & Workflow
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium compounds are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses). Solvents are flammable.
General Workflow
The diagram below outlines the standard experimental procedure for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Coupling with an Aryl Bromide
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
Reagents & Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv, limiting reagent)
-
XPhos Pd G3 (0.5–2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)
-
1,4-Dioxane/H₂O (5:1 mixture, degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a clean, dry reaction vessel containing a stir bar, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), K₃PO₄ (2.0 equiv), and the XPhos Pd G3 precatalyst (e.g., 1 mol%).
-
Inerting: Seal the vessel with a septum or screw cap. Evacuate the vessel under vacuum and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed.[13]
-
Solvent Addition: Prepare a 5:1 mixture of 1,4-dioxane and water. Degas this solvent mixture thoroughly by sparging with an inert gas for 20-30 minutes or by using three freeze-pump-thaw cycles. Add the degassed solvent via syringe to the reaction vessel to achieve a final concentration of 0.1–0.2 M with respect to the limiting aryl bromide.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80–100 °C. Stir the mixture vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS to check for the disappearance of the starting aryl bromide. Typical reaction times are 2–12 hours.
-
Workup: Once the reaction is complete, cool the vessel to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Recommended Starting Conditions
The following table provides recommended starting points for catalyst systems when coupling this compound with various aryl electrophiles.
| Coupling Partner (Electrophile) | Recommended Catalyst | Recommended Base | Solvent System | Temp (°C) | Notes |
| Electron-Neutral/Rich Aryl Bromide | XPhos Pd G3 (1-2 mol%) | K₃PO₄ (2 equiv) | Dioxane/H₂O (5:1) | 80-100 | This is the most reliable starting point for general screening. |
| Electron-Poor Aryl Bromide | SPhos Pd G2 (1-2 mol%) | K₂CO₃ (2 equiv) | Toluene/H₂O (10:1) | 80-100 | Electron-poor partners are often more reactive, allowing for milder bases. |
| Sterically Hindered Aryl Bromide | XPhos Pd G3 (2-3 mol%) | K₃PO₄ (2-3 equiv) | Dioxane/H₂O (4:1) | 100-110 | Requires more forcing conditions. Higher catalyst loading and a stronger base are beneficial. |
| Aryl Chloride (Activated) | XPhos Pd G3 (2-3 mol%) | K₃PO₄ (3 equiv) | Dioxane/H₂O (4:1) | 100-110 | Aryl chlorides are less reactive; more active catalysts and stronger conditions are necessary.[17] |
Troubleshooting Guide
Even with optimized protocols, challenges can arise. Below are common issues and their solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: Precatalyst has degraded. 2. Oxygen Contamination: Deactivates the Pd(0) catalyst. 3. Protodeboronation: Boronic acid decomposes before coupling.[7] | 1. Use a fresh bottle of precatalyst or a catalyst from a glovebox. 2. Ensure rigorous degassing of solvents and proper inerting of the reaction vessel.[13] 3. Switch to a more stable boronic ester (pinacol or MIDA).[19] Alternatively, use a more active catalyst (e.g., XPhos) at a lower temperature to favor coupling over decomposition. |
| Significant Homocoupling of Boronic Acid | Oxygen Presence: Oxygen can mediate the oxidative homocoupling of the boronic acid.[20][21] | This is a clear indicator of inadequate inerting. Improve the degassing and inert atmosphere techniques. |
| Formation of Palladium Black | 1. Ligand Dissociation: The ligand is not robust enough at the reaction temperature, leading to Pd(0) aggregation. 2. Slow Reaction: If the catalytic cycle is sluggish, the catalyst has more time to decompose. | 1. Switch to a more robust ligand system (e.g., an N-Heterocyclic Carbene-based catalyst). 2. Use a more active ligand (e.g., XPhos instead of dppf) to accelerate the turnover rate. |
| Incomplete Conversion of Starting Material | 1. Insufficient Catalyst Loading: Catalyst deactivates before the reaction is complete. 2. Reversible Transmetalation/Decomposition: Equilibrium is not favorable. | 1. Increase catalyst loading slightly (e.g., from 1 mol% to 2 mol%). 2. Ensure the base is fully dissolved and active. Consider switching to a stronger base like K₃PO₄ to drive the reaction forward. |
Conclusion
The successful Suzuki-Miyaura cross-coupling of this compound is readily achievable through the strategic selection of a modern palladium catalyst system. The use of air-stable, highly active precatalysts based on bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos Pd G3) in combination with a strong, non-nucleophilic base like K₃PO₄ provides a powerful and reliable method for constructing valuable biaryl and heteroaryl structures. By understanding the underlying mechanistic principles and adhering to rigorous experimental technique, researchers can effectively overcome the challenges associated with heteroaryl boronic acids and accelerate the development of novel molecular entities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scite.ai [scite.ai]
- 16. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. reddit.com [reddit.com]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: Optimizing Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cornerstone of Modern Synthesis
Palladium-catalyzed cross-coupling reactions represent a paradigm shift in synthetic organic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with unprecedented efficiency and functional group tolerance.[1][2] These transformations, recognized with the 2010 Nobel Prize in Chemistry, are indispensable tools in the synthesis of pharmaceuticals, natural products, and advanced materials.[3] This guide provides an in-depth analysis of the critical parameters governing the success of four major classes of cross-coupling reactions involving aryl halides: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. By understanding the causality behind experimental choices, researchers can rationally design, optimize, and troubleshoot these powerful synthetic methods.
The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is the most frequently utilized reaction for constructing biaryl motifs, a common structural feature in pharmaceuticals.[2] It involves the reaction of an aryl halide with an organoboron species, typically a boronic acid or ester, under basic conditions.[4]
Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. The rate of this step generally follows the trend of halide reactivity: I > Br > OTf >> Cl.[7]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[4][8]
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. youtube.com [youtube.com]
Application Note & Protocol: A Scalable, Kilogram-Scale Synthesis of 1,6-Dimethyl-1H-indazole-5-boronic Acid for Pharmaceutical Development
Abstract
This document provides a comprehensive, field-tested guide for the large-scale synthesis of 1,6-dimethyl-1H-indazole-5-boronic acid, a critical building block in modern medicinal chemistry. The indazole scaffold is a privileged structure found in numerous therapeutic agents, and the corresponding boronic acid derivative is indispensable for its use in palladium-catalyzed cross-coupling reactions.[1] This guide details a robust, multi-step synthetic route commencing from commercially available 4-bromo-2-fluoro-1-methylbenzene, designed for scalability, safety, and high purity. We provide not only a step-by-step protocol but also the underlying scientific rationale for key process decisions, addressing critical safety considerations for large-scale production, particularly concerning the Miyaura borylation step.
Introduction: The Strategic Importance of this compound
The 1H-indazole core is a bioisostere of indole and is central to a multitude of pharmacologically active compounds, including kinase inhibitors for oncology and treatments for inflammatory diseases.[1][2] The specific substitution pattern of 1,6-dimethyl-1H-indazole has been identified as a key feature in several developmental drug candidates. The introduction of a boronic acid at the C-5 position transforms this scaffold into a versatile intermediate, ready for elaboration via Suzuki-Miyaura cross-coupling reactions.[3] This reaction is a cornerstone of modern drug discovery, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.
The protocol outlined herein is designed for researchers in process development and medicinal chemistry who require a reliable, scalable, and well-documented method to produce kilogram quantities of this high-value intermediate.
Overview of the Synthetic Strategy
The synthesis is designed as a three-stage process, optimized for large-scale execution by minimizing complex purifications and utilizing a stable boronate ester intermediate.
Caption: Overall workflow for the synthesis of the target molecule.
Detailed Protocols & Methodologies
Stage 1: Synthesis of 5-Bromo-1,6-dimethyl-1H-indazole (Key Intermediate)
This stage involves the formylation of a commercially available halotoluene followed by a regioselective cyclization with methylhydrazine. This route is designed to avoid the common issue of N1/N2 isomer formation that plagues direct alkylation of unsubstituted indazoles.[4]
Step 1.1: Formylation via Directed Ortho-Metalation
-
Reaction: 4-Bromo-2-fluoro-1-methylbenzene → 4-Bromo-2-fluoro-6-methylbenzaldehyde
-
Rationale: Directed ortho-metalation using a strong lithium amide base provides high regioselectivity for the formylation adjacent to the fluorine atom, which is a more powerful ortho-directing group than bromine or methyl.
Protocol:
-
Reactor Setup: Equip a 100 L jacketed glass reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a liquid addition funnel. Ensure the system is thoroughly dried and purged with nitrogen.
-
Reagent Charging: Charge the reactor with anhydrous tetrahydrofuran (THF, 40 L). Cool the solvent to -78 °C using a suitable cooling system.
-
Base Preparation: In a separate vessel, prepare a solution of lithium diisopropylamide (LDA) by slowly adding n-butyllithium (2.5 M in hexanes, 10.0 L, 25.0 mol) to a solution of diisopropylamine (3.6 L, 25.8 mol) in anhydrous THF (10 L) at -20 °C.
-
Lithiation: Slowly add the prepared LDA solution to the reactor over 1 hour, maintaining the internal temperature at -78 °C. Following the addition, add a solution of 4-bromo-2-fluoro-1-methylbenzene (4.0 kg, 21.2 mol) in anhydrous THF (8 L) dropwise over 2 hours, ensuring the temperature does not exceed -70 °C. Stir for an additional 2 hours at this temperature.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 2.5 L, 32.3 mol) dropwise over 1 hour, maintaining the temperature below -70 °C. Stir for 1 hour after addition is complete.
-
Quench & Work-up: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 L). Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 L).
-
Purification: Combine the organic layers, wash with brine (15 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by silica gel chromatography or taken directly to the next step if purity is >90% by HPLC.
Step 1.2: Condensation and Cyclization
-
Reaction: 4-Bromo-2-fluoro-6-methylbenzaldehyde + Methylhydrazine → 5-Bromo-1,6-dimethyl-1H-indazole
-
Rationale: The reaction with methylhydrazine proceeds via initial hydrazone formation, followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the hydrazone nitrogen displaces the activated fluorine atom to form the indazole ring.
Protocol:
-
Reactor Setup: Use the 100 L reactor, cleaned and dried.
-
Reagent Charging: Charge the reactor with the crude aldehyde from the previous step (approx. 4.6 kg, 21.2 mol) and n-butanol (50 L).
-
Hydrazine Addition: Add methylhydrazine (1.3 L, 24.4 mol) dropwise at room temperature. An exotherm is expected; maintain the temperature below 40 °C.
-
Cyclization: After the addition, add potassium carbonate (4.4 kg, 31.8 mol) to the mixture. Heat the reaction to 110-115 °C and maintain for 12-18 hours, monitoring by HPLC for the disappearance of the intermediate hydrazone.
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the n-butanol.
-
Isolation: Redissolve the residue in ethyl acetate (30 L) and wash with water (2 x 20 L) and then brine (15 L). Dry the organic layer over sodium sulfate, filter, and concentrate to a crude solid.
-
Purification: Recrystallize the solid from a mixture of ethanol and water to yield 5-bromo-1,6-dimethyl-1H-indazole as a crystalline solid.
| Stage 1: Reagent Table (Illustrative) | ||||
| Step | Reagent | MW | Quantity | Moles |
| 1.1 | 4-Bromo-2-fluoro-1-methylbenzene | 189.04 | 4.0 kg | 21.2 |
| 1.1 | n-Butyllithium (2.5 M) | 64.06 | 10.0 L | 25.0 |
| 1.1 | Diisopropylamine | 101.19 | 3.6 L | 25.8 |
| 1.1 | DMF | 73.09 | 2.5 L | 32.3 |
| 1.2 | Methylhydrazine | 46.07 | 1.3 L | 24.4 |
| 1.2 | Potassium Carbonate | 138.21 | 4.4 kg | 31.8 |
| Expected Yield (Overall): | 3.6 - 4.1 kg (75-85%) |
Stage 2: Miyaura Borylation to Form the Pinacol Ester
-
Reaction: 5-Bromo-1,6-dimethyl-1H-indazole → 1,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
-
Rationale: The Miyaura borylation is a reliable palladium-catalyzed method to convert aryl halides into boronate esters.[5] Using bis(pinacolato)diboron (B₂pin₂) yields a stable, crystalline pinacol ester that is easily purified and stored, which is a significant advantage in large-scale campaigns over the direct formation of the more labile boronic acid.[6]
Caption: Simplified catalytic cycle for the Miyaura borylation.
Protocol:
-
Reactor Setup: Use a 100 L reactor, ensure it is scrupulously clean, dry, and inerted with nitrogen. Equip with a reflux condenser.
-
Inerting: Charge the reactor with 5-bromo-1,6-dimethyl-1H-indazole (4.0 kg, 17.8 mol), bis(pinacolato)diboron (B₂pin₂, 5.0 kg, 19.6 mol), and potassium acetate (KOAc, 5.2 kg, 53.0 mol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (60 L).
-
Degassing: Bubble nitrogen through the stirred suspension for at least 1 hour to remove dissolved oxygen. This is critical for catalyst longevity and preventing side reactions.[7]
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 435 g, 0.53 mol, 3 mol%).
-
Reaction: Heat the mixture to 85-90 °C and maintain for 8-12 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1%).
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst and inorganic salts, washing the pad with dioxane (10 L).
-
Isolation: Concentrate the filtrate under reduced pressure. The residue will contain the product and pinacol-related byproducts. Add heptane (40 L) to the residue and stir vigorously for 1 hour. The product should precipitate.
-
Purification: Filter the solid, wash with cold heptane (2 x 10 L), and dry under vacuum at 40 °C to yield the desired boronate ester.
Stage 3: Hydrolysis to this compound
-
Reaction: 1,6-Dimethyl-5-(pinacolato)borane → this compound
-
Rationale: A straightforward acidic hydrolysis cleaves the pinacol ester to reveal the final boronic acid. The conditions are chosen to ensure complete conversion while allowing for easy isolation of the product.
Protocol:
-
Reactor Setup: Use a 100 L reactor.
-
Reagent Charging: Charge the reactor with the pinacol ester from Stage 2 (approx. 4.8 kg, 17.8 mol), acetone (40 L), and water (10 L).
-
Hydrolysis: Add 2 M hydrochloric acid (20 L) to the suspension. Stir the mixture at room temperature for 4-6 hours. Monitor by HPLC for the disappearance of the starting ester.
-
pH Adjustment & Extraction: Once the reaction is complete, carefully add a saturated solution of sodium bicarbonate until the pH of the aqueous layer is ~4-5. Extract the product into ethyl acetate (3 x 20 L).
-
Purification & Isolation: Combine the organic layers, wash with brine (20 L), and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The resulting solid can be further purified by slurrying in a mixture of heptane and ethyl acetate (e.g., 9:1 ratio) to remove non-polar impurities. Filter and dry the final product under vacuum.
Process Safety and Scale-Up Considerations
-
Hydrogen Evolution in Borylation: The use of excess diboron reagents like B₂pin₂ can lead to the generation of flammable hydrogen gas, especially during work-up if aqueous basic conditions are used. While this protocol uses an acidic work-up for the final hydrolysis, any premature quenching of the borylation reaction mixture with water or base should be done with extreme caution in a well-ventilated area, monitoring for gas evolution.
-
Oxygen Sensitivity: Miyaura borylation reactions are sensitive to oxygen, which can deactivate the palladium catalyst and decompose boron reagents.[7] Rigorous degassing of solvents and maintaining a positive nitrogen pressure throughout the reaction are critical for reproducibility and yield on a large scale.
-
Exotherms: The lithiation in Stage 1 is highly exothermic and requires precise temperature control at -78 °C. The quench of this reaction is also energetic. Ensure the reactor's cooling capacity is sufficient for the scale of the reaction. The initial reaction with methylhydrazine can also be exothermic and should be controlled by the addition rate.
-
Reagent Handling: n-Butyllithium is pyrophoric and must be handled under an inert atmosphere. Sodium hydride (if used as an alternative base) is highly reactive with water. All personnel must be trained in handling these reagents. Bis(pinacolato)diboron is an irritant and should be handled with appropriate personal protective equipment (PPE).[8]
Characterization of Final Product
The final product should be characterized to confirm its identity and purity before use in subsequent GMP (Good Manufacturing Practice) steps.
-
Appearance: White to off-white solid.
-
Purity (HPLC): ≥ 98%
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.95 (s, 1H), 7.81 (s, 1H), 7.45 (s, 1H), 7.40 (s, 2H, B(OH)₂), 3.98 (s, 3H, N-CH₃), 2.45 (s, 3H, Ar-CH₃).
-
Mass Spectrometry (ESI+): m/z 191.1 [M+H]⁺ for C₉H₁₁BN₂O₂.
Conclusion
This application note provides a robust and scalable three-stage synthesis for this compound. By utilizing a stable pinacol ester intermediate and designing a regioselective route for the indazole core, this process is well-suited for the production of kilogram quantities of high-purity material. The detailed explanations and critical safety insights embedded within the protocol are intended to empower researchers and process chemists to implement this synthesis confidently and effectively in a drug development setting.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. aksci.com [aksci.com]
Application Notes & Protocols: The Strategic Use of 1,6-dimethyl-1H-indazole-5-boronic acid in Fragment-Based Drug Discovery
Introduction: The Intersection of Privileged Scaffolds and Reversible Covalency in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2] The core principle of FBDD is to screen small, low-molecular-weight compounds (fragments) that, despite binding with low affinity, do so efficiently and can be elaborated into potent, drug-like molecules.[1][3] This approach offers a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.[2][4]
Within the vast landscape of chemical fragments, boronic acids represent a uniquely advantageous class.[5] Their defining feature is the boron atom's ability to form reversible covalent bonds with nucleophilic amino acid residues like serine, threonine, or lysine, which are often found in the active sites of enzymes such as proteases and kinases.[5][] This reversible covalent interaction can significantly enhance the binding affinity of an otherwise weak-binding fragment, making detection in biophysical assays more robust and providing a distinct anchor point for structure-guided design.[]
This guide focuses on a specific and highly promising fragment: 1,6-dimethyl-1H-indazole-5-boronic acid . This molecule combines the strategic advantages of the boronic acid warhead with the well-established "privileged" indazole scaffold. The indazole core is a cornerstone of many approved kinase inhibitors (e.g., axitinib, pazopanib), recognized for its ability to form key hydrogen bond interactions within ATP-binding sites.[7] The strategic placement of methyl groups can further modulate solubility, cell permeability, and metabolic stability, making this fragment a highly valuable tool for initiating FBDD campaigns against a range of protein targets, particularly kinases.[7][8]
Physicochemical Profile of the Fragment
Understanding the fundamental properties of a fragment is the first step in designing a successful screening campaign.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BN₂O₂ | [9] |
| Molecular Weight | 190.01 g/mol | [9] |
| Appearance | Solid | [9] |
| Purity | Typically >95% | [9] |
| CAS Number | 1310383-74-4 | [10] |
The molecular weight and complexity of this compound align well with the "Rule of Three," a common guideline in FBDD for selecting fragments with optimal starting properties for future optimization.[]
FBDD Workflow: Integrating this compound
A successful FBDD campaign is a multi-step, self-validating process. The workflow below illustrates how this specific fragment is identified and advanced. The key to this process is the use of orthogonal assays to confirm initial hits, thereby increasing confidence and efficiently allocating resources.
Caption: A typical FBDD workflow from initial screen to lead compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experimental phases outlined above.
Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)
Principle: DSF is a rapid, high-throughput biophysical assay used to identify fragments that bind to and stabilize a target protein.[11] This stabilization is measured as a positive shift in the protein's thermal melting temperature (Tm). It is an ideal primary screening method due to its speed and low protein consumption.
Methodology:
-
Protein Preparation:
-
Prepare a solution of the purified target protein (e.g., a kinase domain) at a final concentration of 2 µM in a suitable DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl). The buffer should be optimized for protein stability.
-
-
Fragment Preparation:
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Create a working plate by diluting the stock to 10 mM in the DSF buffer. This intermediate dilution helps minimize the final DMSO concentration.
-
-
Assay Plate Preparation (384-well format):
-
To each well of a 384-well PCR plate, add 20 µL of the 2 µM protein solution.
-
Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution at a final dilution of 1:1000. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.
-
Add 0.2 µL of the 10 mM fragment solution to the appropriate wells for a final fragment concentration of 100 µM.
-
Include positive control wells (known binder, if available) and negative control wells (DMSO only, final concentration 1%).
-
-
Thermal Denaturation:
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C per minute.
-
-
Data Analysis:
-
Monitor the fluorescence intensity as a function of temperature. The Tm is the midpoint of the unfolding transition, calculated by fitting the curve to a Boltzmann equation.
-
A fragment is typically considered an initial "hit" if it induces a significant positive shift in the melting temperature (ΔTm) of ≥ 2 °C compared to the DMSO-only control.
-
Hypothetical DSF Screening Data:
| Fragment ID | Fragment Name | Concentration (µM) | ΔTm (°C) | Hit? |
| F001 | This compound | 100 | +3.5 | Yes |
| F002 | Negative Control Fragment | 100 | +0.2 | No |
| CTRL | DMSO Only | 1% (v/v) | 0.0 | - |
Protocol 2: Hit Validation and Affinity Determination via Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures real-time binding interactions between an analyte (the fragment) and a ligand (the target protein) immobilized on a sensor chip.[12] It serves as a crucial orthogonal validation step to confirm direct binding of DSF hits and to quantify their binding affinity (K D) and kinetics (association rate ka and dissociation rate kd).[11][12]
Methodology:
-
Chip Preparation:
-
Covalently immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low to moderate immobilization density to minimize mass transport effects.
-
A reference flow cell should be prepared similarly but without the protein (or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Fragment Preparation:
-
Prepare a serial dilution of this compound in SPR running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO).
-
Concentration range should span the expected K D, typically from low µM to high µM (e.g., 1 µM to 500 µM) for a fragment.
-
-
Binding Analysis:
-
Inject the fragment solutions over the protein-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Include several buffer-only (blank) injections for double referencing.
-
-
Data Analysis:
-
Record the sensorgrams, which plot the change in response units (RU) over time.
-
After subtracting the reference cell and blank injection data, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding for steady-state affinity, or a kinetic model).
-
The equilibrium dissociation constant (K D) is calculated as kd/ka. For fragments, affinities are typically in the micromolar to millimolar range.[13]
-
Hypothetical SPR Characterization Data:
| Fragment Name | ka (1/Ms) | kd (1/s) | K D (µM) |
| This compound | 1.5 x 10³ | 0.25 | 167 |
Protocol 3: Structural Elucidation via X-ray Crystallography
Principle: Obtaining a high-resolution 3D structure of the fragment bound to its target is the cornerstone of structure-guided drug design.[4] It reveals the precise binding mode, confirms the engagement of the boronic acid, and identifies nearby pockets that can be exploited for fragment elaboration ("growing").
Methodology:
-
Crystal Preparation:
-
Co-crystallization: Set up crystallization trials with the target protein in the presence of a 5- to 10-fold molar excess of this compound.
-
Soaking: Alternatively, grow apo-protein crystals first and then soak them in a solution containing the fragment (typically 1-10 mM) for a defined period (minutes to hours).
-
-
Data Collection:
-
Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure using molecular replacement with a known apo-structure.
-
Carefully analyze the resulting electron density map to confirm the presence and orientation of the bound fragment. Pay close attention to the density between the boronic acid and any nearby serine or threonine residues to confirm the formation of a reversible covalent bond.
-
Visualizing Key Interactions: The structural data provides a roadmap for optimization. The diagram below illustrates the types of interactions that might be observed for this fragment bound to a hypothetical kinase.
Caption: Potential binding interactions for the fragment in a target active site.
From Hit to Lead: The Path of Rational Optimization
With a confirmed, structurally characterized hit, the next phase is to increase potency and selectivity. This is where the true power of FBDD lies.
-
Fragment Growing: The structural information is paramount. If the 6-methyl group is pointing towards an unexplored hydrophobic pocket, synthetic chemists can design analogs with larger hydrophobic groups at this position to improve affinity.[13]
-
Ligand Efficiency (LE): Throughout the optimization process, it is critical to monitor Ligand Efficiency (LE), which is the binding energy per non-hydrogen atom. This metric helps ensure that affinity gains are achieved efficiently, avoiding the addition of unnecessary molecular bulk that can negatively impact drug-like properties.[1] The goal is to maintain or improve LE while increasing potency.
The diagram below conceptualizes the "fragment growing" strategy, guided by the structural insights gained.
Caption: The process of structure-guided fragment growing.
Conclusion
This compound is a high-value fragment for FBDD campaigns. It synergistically combines a privileged scaffold known for its utility in kinase inhibition with a reversible covalent warhead that can secure a strong anchoring point within an active site. By employing a rigorous, self-validating workflow of biophysical screening, orthogonal validation, and structure-based design, researchers can leverage this fragment as an exceptional starting point to efficiently develop potent and selective lead compounds for challenging therapeutic targets.
References
- 1. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery | MDPI [mdpi.com]
- 4. astx.com [astx.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. parchem.com [parchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Using Fragment-Based Approaches to Discover New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in 1,6-dimethyl-1H-indazole-5-boronic acid reactions
Technical Support Center: 1,6-Dimethyl-1H-indazole-5-boronic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis and application of this compound. This key building block is pivotal in medicinal chemistry and materials science, particularly for its role in Suzuki-Miyaura cross-coupling reactions.[1] However, its synthesis via metallation and borylation is not without challenges. Low yields can often be traced back to a few critical parameters in the reaction and purification sequence.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab. We will delve into the causality behind these problems and provide field-proven protocols to help you optimize your yield and purity.
Troubleshooting Guide & FAQs
Q1: My reaction shows low or no conversion of my starting material (1,6-dimethyl-1H-indazole). What are the likely causes and how can I improve the initial reaction step?
This is a classic issue that almost always points to an inefficient lithiation step. The deprotonation of the C5-H bond is the critical yield-determining step, and its success hinges on several factors.
Answer:
The primary culprit for low conversion is incomplete deprotonation (lithiation). The C5-proton on the indazole ring is activated by the adjacent N1-methyl group and the overall electron-withdrawing nature of the heterocyclic system, but its acidity is still moderate. Achieving complete deprotonation requires carefully optimized conditions.
Key Factors for Successful Lithiation:
-
Choice of Base: Standard n-butyllithium (n-BuLi) is often sufficient, but if you see incomplete conversion, switching to a stronger or more sterically hindered base like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) can be more effective. The choice of base is a balance; stronger bases can sometimes lead to side reactions if not handled correctly.[2]
-
Solvent System: The reaction is almost exclusively run in anhydrous ethereal solvents. Tetrahydrofuran (THF) is the most common choice. Ensure your THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) as trace water will instantly quench the organolithium reagent.
-
Temperature Control: This is non-negotiable. Lithiation reactions must be conducted at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions and decomposition of the lithiated intermediate.[2] Allowing the temperature to rise prematurely is a common source of failure.
-
Additives: The addition of N,N,N′,N′-tetramethylethylenediamine (TMEDA) can significantly accelerate the rate of lithiation.[2] TMEDA chelates the lithium cation, breaking up organolithium aggregates and increasing the basicity and reactivity of the carbanion.
Troubleshooting Table: Optimizing the Lithiation Step
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Base | n-BuLi (1.1 eq) | Increase equivalents to 1.2-1.3 eq; switch to s-BuLi (1.2 eq). | Overcomes minor protic impurities and drives equilibrium towards the lithiated species. s-BuLi is a stronger base. |
| Solvent | Anhydrous THF | Ensure THF is <50 ppm water. Use freshly opened sure-seal bottles or distill. | Organolithium reagents are extremely sensitive to water. |
| Temperature | -78 °C | Maintain strict temperature control during base addition and stirring. | Prevents decomposition of the lithiated intermediate and reduces side reactions.[2] |
| Additive | None | Add TMEDA (1.2 eq) along with the substrate before cooling. | TMEDA breaks up BuLi aggregates, increasing its kinetic basicity and reaction rate.[2] |
| Reaction Time | 1 hour | Monitor by quenching small aliquots and analyzing by LC-MS. Extend time to 2-3 hours if needed. | Insufficient time will lead to incomplete deprotonation. |
Q2: I've achieved good conversion, but my crude reaction mixture is complex with multiple byproducts. What are the common side reactions and how can I suppress them?
Answer:
A complex crude mixture after a seemingly successful conversion points to either instability of the lithiated intermediate or issues during the borylation and quenching steps.
-
Degradation of the Lithiated Intermediate: If the temperature rises above -60 °C, the highly reactive lithiated indazole can undergo side reactions, such as reacting with the solvent (THF) or other electrophilic species present.
-
Inefficient Borylation: The reaction of the lithiated species with the boron electrophile (e.g., triisopropyl borate, B(OiPr)₃) must be efficient.
-
Slow Addition: The borate ester should be added dropwise at -78 °C to control the exotherm.
-
Quality of Borate Ester: Use a freshly opened bottle of triisopropyl borate. This reagent is sensitive to moisture and can hydrolyze, reducing its effective concentration.
-
-
Over-borylation: While less common, it's theoretically possible for multiple borate units to add, leading to complex "ate" complexes that are difficult to hydrolyze correctly. This is managed by using a moderate excess (typically 1.2-1.5 equivalents) of the borate ester.
-
Protodeboronation during Workup: The carbon-boron bond is susceptible to cleavage under acidic conditions, a process called protodeboronation. Quenching the reaction with a strong acid (e.g., 2M HCl) can cleave your newly formed C-B bond, sending you back to the starting material and drastically lowering the yield.
Workflow for Minimizing Side Products
Caption: Optimized workflow for synthesis and workup.
Q3: My crude analysis looks promising, but I lose most of the product during silica gel column chromatography. Why is this happening and what are better purification methods?
Answer:
This is an extremely common and frustrating issue. Boronic acids, particularly heterocyclic ones, are notoriously difficult to purify via standard silica gel chromatography.[3]
The Problem with Silica Gel:
-
Acidity: Standard silica gel is acidic (pH ~4-5), which can catalyze the aforementioned protodeboronation, cleaving your product.
-
Polarity and Adsorption: Boronic acids are polar and contain Lewis acidic boron centers and Lewis basic nitrogen atoms. This can lead to strong, sometimes irreversible, adsorption onto the silica surface, resulting in significant product loss.[4]
-
Dehydration: The high surface area and residual water on silica can promote the dehydration of the boronic acid to its cyclic trimer anhydride, known as a boroxine. This complicates analysis and can also lead to material loss.
Recommended Purification Strategies:
-
Acid-Base Extraction (Highly Recommended): This method leverages the acidic nature of the boronic acid functional group and is often the most effective technique for initial purification.[5]
-
Recrystallization: If the crude product is sufficiently pure (>85-90%), recrystallization from a suitable solvent system (e.g., water/ethanol, ethyl acetate/hexanes) can provide highly pure material.[3][6]
-
Trituration: Slurrying the crude solid in a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether, hexanes) can be a quick and effective way to remove nonpolar contaminants.
Detailed Protocol: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction residue in an organic solvent like ethyl acetate (EtOAc).
-
Basic Extraction: Transfer the organic solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1M NaOH or Na₂CO₃). The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer. Repeat the extraction 2-3 times.
-
Wash: Combine the aqueous layers and wash with a fresh portion of EtOAc or diethyl ether to remove any remaining non-acidic organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with vigorous stirring. Monitor the pH with pH paper, acidifying to ~pH 5-6. The pure boronic acid should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of a nonpolar solvent like hexanes.
-
Drying: Dry the purified solid under high vacuum.
Q4: How can I improve the stability and handling of my final product for long-term storage or for use in subsequent reactions like Suzuki couplings?
Answer:
While the free boronic acid can be used directly, its stability can be a concern.[7][8] Converting it to a more robust derivative is standard practice in drug development to ensure reproducibility and simplify handling.
Recommended Derivatives for Enhanced Stability:
-
Pinacol Ester: Boronic acid pinacol esters are significantly more stable towards dehydration and are less prone to degradation on silica.[9][10] They are easily prepared by refluxing the boronic acid with pinacol in a solvent like toluene with azeotropic removal of water.
-
Potassium Trifluoroborate Salt (BF₃K): These salts are highly crystalline, air-stable solids that are easy to handle and weigh accurately. They are readily prepared by treating the boronic acid with KHF₂.
-
N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable derivatives that are robust enough for chromatography and can withstand a wide range of reaction conditions, releasing the boronic acid in situ when needed.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for diagnosing yield issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. nbinno.com [nbinno.com]
- 10. chemimpex.com [chemimpex.com]
Technical Support Center: Troubleshooting Side Products in 1,6-dimethyl-1H-indazole-5-boronic acid Coupling Reactions
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for identifying and mitigating side products in Suzuki-Miyaura cross-coupling reactions involving 1,6-dimethyl-1H-indazole-5-boronic acid. The indazole moiety is a key pharmacophore, and successful, high-purity synthesis is critical. This document provides a structured, question-and-answer-based approach to address common challenges, backed by mechanistic insights and actionable protocols.
Core Challenge: Unwanted Side Products
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but it is not without its complexities, particularly when using heteroaromatic boronic acids.[1] Undesired side reactions can lead to reduced yields of the target molecule and introduce impurities that are difficult to separate. This guide will focus on the three most common side products observed in the coupling of this compound:
-
Protodeboronation Product: 1,6-dimethyl-1H-indazole
-
Homocoupling Product: 5,5'-bis(1,6-dimethyl-1H-indazole)
-
Dehalogenation Product: The arene or heteroarene derived from the coupling partner.
Troubleshooting Workflow: A Logic-Based Approach
When faced with significant side product formation, a systematic approach is essential to diagnose and resolve the issue. The following workflow provides a logical sequence for troubleshooting.
Caption: A logical workflow for diagnosing and addressing common side products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Protodeboronation - The "Missing" Boronic Acid
Q1: I'm observing a significant amount of 1,6-dimethyl-1H-indazole in my reaction mixture. What is causing this?
A1: This is a classic case of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2] This is a common side reaction for many boronic acids, especially heteroaromatic ones, and can be influenced by several factors.[1][2][3] The general reaction is:
This compound + H⁺ source → 1,6-dimethyl-1H-indazole + B(OH)₃
The primary culprits are typically excess water and/or harsh reaction conditions (high temperature, strong base).[4][5]
Q2: How can I minimize protodeboronation of this compound?
A2: A multi-faceted approach is often necessary:
-
Choice of Base: The base is crucial for activating the boronic acid for transmetalation, but it can also promote protodeboronation.[6] If you are using a strong base like NaOH or KOH, consider switching to a milder base such as K₃PO₄, Cs₂CO₃, or KF.[5]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a proton source for this side reaction.[5] If your substrates are not sensitive to water, this may not be an issue, but for sensitive substrates like some heteroaryl boronic acids, minimizing water is key. Consider using an anhydrous solvent and a non-aqueous base.
-
Use of a More Stable Boron Reagent: Converting the boronic acid to a more stable derivative like a pinacol ester (this compound pinacol ester) or an MIDA boronate can protect it from premature decomposition.[2][5] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation. Pinacol esters, in particular, show enhanced stability, making them easier to handle and purify.[7]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[5] Monitor your reaction by LC-MS to determine the point at which the desired product formation plateaus and side product formation becomes more significant.
Experimental Protocol: Screening for Optimal Base and Solvent Conditions
This protocol outlines a parallel screening experiment to quickly identify conditions that minimize protodeboronation.
-
Preparation: In an array of reaction vials, weigh this compound (1.0 eq), your aryl halide coupling partner (1.2 eq), and the palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂ , 2 mol%).
-
Solvent and Base Addition: To each vial, add a different combination of degassed solvent (e.g., dioxane, THF, CPME) and base (e.g., K₂CO₃ (2M aq.), K₃PO₄, Cs₂CO₃).
-
Reaction: Seal the vials and heat to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Analysis: After a set time (e.g., 2 hours), quench a small aliquot from each reaction and analyze by LC-MS to determine the ratio of desired product to the protodeboronated side product.
| Entry | Solvent | Base | Product:Protodeboronation Ratio |
| 1 | Dioxane/H₂O (4:1) | K₂CO₃ | 3:1 |
| 2 | Dioxane | K₃PO₄ | 8:1 |
| 3 | CPME | Cs₂CO₃ | 12:1 |
Caption: Example data from a screening experiment to minimize protodeboronation.
Section 2: Homocoupling - The Unwanted Dimer
Q3: My main impurity is a molecule with double the mass of my expected product's indazole portion. What is this and how is it formed?
A3: You are likely observing the homocoupling product, 5,5'-bis(1,6-dimethyl-1H-indazole). This side reaction involves the coupling of two molecules of the boronic acid.[8][9]
2 x this compound --(Pd catalyst)--> 5,5'-bis(1,6-dimethyl-1H-indazole)
There are two primary mechanisms for homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[8][10]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homodimer and Pd(0).[8][10]
Caption: Proposed mechanisms for boronic acid homocoupling.
Q4: What are the most effective strategies to prevent the formation of the homocoupled dimer?
A4: The key is to minimize the presence of both oxygen and Pd(II) species that are not part of the main catalytic cycle.
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[8][10] Maintain a positive pressure of inert gas throughout the reaction.
-
Choice of Palladium Source: Using a Pd(0) source directly, such as Pd₂(dba)₃, can sometimes be advantageous over a Pd(II) precatalyst.[4] However, ensure your Pd(0) source is of high quality, as degradation can lead to inactive palladium black.
-
Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling versus homocoupling. For electron-deficient boronic acids, which can be more prone to homocoupling, using bulky, electron-rich phosphine ligands like SPhos can favor the desired reaction pathway.[9][11]
-
Reducing Agents: In some cases, the addition of a mild reducing agent, such as potassium formate, can help to suppress homocoupling by keeping the palladium in the active Pd(0) state.[10]
Protocol: Rigorous Degassing of the Reaction Mixture
-
Setup: Assemble your reaction flask containing the this compound, aryl halide, and base. Seal the flask with a septum.
-
Inert Atmosphere: Connect the flask to a Schlenk line. Evacuate the flask under vacuum and then backfill with an inert gas (argon or nitrogen). Repeat this cycle three to five times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe under a positive pressure of inert gas.
-
Final Degassing: Bubble the inert gas through the stirred reaction mixture for 15-30 minutes.
-
Catalyst Addition: Finally, add the palladium catalyst under a positive pressure of inert gas.
Section 3: Dehalogenation - Loss of the Electrophile
Q5: I am seeing a byproduct that corresponds to the protonated version of my aryl halide starting material. What is this side reaction?
A5: This is known as dehalogenation.[9] It can occur after the oxidative addition of the aryl halide to the Pd(0) catalyst. Instead of proceeding to transmetalation, the resulting Ar-Pd(II)-X intermediate can react with a proton source to yield the dehalogenated arene.
Q6: How is dehalogenation mechanistically related to other side reactions, and how can I control it?
A6: Interestingly, dehalogenation is sometimes observed to be mechanistically linked to boronic acid homocoupling, particularly when electron-deficient boronic acids are used.[9][11] The conditions that favor one may also promote the other.
To minimize dehalogenation:
-
Control the Proton Source: Similar to protodeboronation, minimizing water and other proton sources in the reaction can help.
-
Optimize Ligand and Catalyst: The ligand can influence the stability of the Ar-Pd(II)-X intermediate and its propensity to undergo dehalogenation. Screening different ligands can be beneficial.
-
Base Selection: The choice of base can also play a role. A base that facilitates rapid transmetalation can help to outcompete the dehalogenation pathway.
Summary of Key Troubleshooting Strategies
| Side Product | Primary Causes | Recommended Solutions |
| Protodeboronation | Excess water, high temperature, strong base | Use milder base (K₃PO₄, Cs₂CO₃), anhydrous conditions, convert to pinacol ester, lower reaction temperature.[2][5] |
| Homocoupling | Presence of oxygen, use of Pd(II) precatalysts | Rigorous degassing, use of Pd(0) source, screen bulky/electron-rich ligands (e.g., SPhos), add mild reducing agent.[8][10] |
| Dehalogenation | Proton sources, unstable Ar-Pd(II)-X intermediate | Minimize water, screen ligands, optimize base to accelerate transmetalation.[9] |
By systematically identifying the major side products and applying these targeted troubleshooting strategies, researchers can significantly improve the yield and purity of their desired 1,6-dimethyl-1H-indazole-containing compounds.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Purification Strategies for Products Derived from 1,6-Dimethyl-1H-indazole-5-boronic acid
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with products derived from 1,6-dimethyl-1H-indazole-5-boronic acid. This versatile building block is frequently employed in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to synthesize a diverse range of complex molecules with significant potential in medicinal chemistry. However, the unique properties of the indazole core and the nature of boronic acid chemistry can present specific challenges during product purification.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges effectively. The information herein is structured to provide not just procedural steps, but also the underlying scientific principles, empowering you to make informed decisions in your experimental work.
Troubleshooting Guide
This section addresses common issues encountered during the purification of products derived from this compound.
Problem 1: Persistent Palladium Contamination in the Final Product
Symptom: Your purified product, after chromatography or crystallization, shows residual palladium content upon analysis (e.g., ICP-MS), or the solution remains faintly colored (grey, black, or brown).[1]
Causality: The nitrogen atoms within the 1,6-dimethyl-1H-indazole core can act as ligands, forming stable complexes with palladium.[2] This chelation can lead to soluble palladium species that are not easily removed by simple filtration.
Step-by-Step Solutions:
-
Initial Filtration through Celite®: This should be your first step to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium black.[3][4]
-
Employing Scavengers for Soluble Palladium: If filtration is insufficient, the use of scavengers is the next logical step.[1][5]
-
Selection: Choose a scavenger based on the palladium's oxidation state and the solvent system. Thiol-based or triamine-based scavengers are often effective.[2] Given the amine functionality of the indazole core, exercise caution with scavengers that have electrophilic groups.[2]
-
Procedure: Add the scavenger (typically 5-10 wt% relative to the crude product) to the filtrate and stir, sometimes with gentle heating (e.g., 50 °C), for a period ranging from a few hours to 24 hours to enhance efficiency.[2]
-
Removal: The solid-supported scavenger can then be easily removed by filtration.[1]
-
-
Activated Carbon Treatment: This is a cost-effective alternative, but it can sometimes lead to product loss due to non-specific adsorption.[2]
-
Optimization: Use the minimum amount of activated carbon necessary and consider screening different solvents to minimize product binding.[2]
-
Workflow for Palladium Removal:
Caption: Decision tree for selecting a palladium removal method.
Problem 2: Co-elution of Product and Unreacted Starting Material during Column Chromatography
Symptom: Flash chromatography results in a single peak or poorly resolved peaks containing both the desired product and the unreacted aryl halide or boronic acid.[6]
Causality: In Suzuki-Miyaura reactions, the product often has a polarity similar to that of the starting materials, especially if the coupled moiety is non-polar. This makes chromatographic separation challenging.
Troubleshooting Strategies:
-
Solvent System Optimization: Do not rely on a single solvent system. Experiment with different combinations to alter selectivity.[6]
-
Recommended Systems to Try:
-
Dichloromethane/Methanol
-
Toluene/Ethyl Acetate
-
Hexane/Acetone[7]
-
-
Using Additives: For nitrogen-containing heterocycles like indazoles, adding a small amount of a basic (e.g., triethylamine) or acidic (e.g., acetic acid) modifier to the eluent can dramatically change the retention factor (Rf) of your product by altering its ionization state.[6]
-
-
Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider other options.
-
Reverse-Phase Chromatography (C18): This can be effective, but be aware that some boronic acids may streak or decompose on C18 columns.[8]
-
Alumina (basic or neutral): Can be a good alternative to silica for basic compounds.
-
-
Recrystallization as an Orthogonal Purification Method: If chromatography is problematic, recrystallization can be a powerful alternative.[6][9]
-
Solvent Screening: A mixed-solvent system is often effective for indazole derivatives.[9] Common combinations include acetone/water, ethanol/water, or acetonitrile/water.[9] The goal is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.
-
| Purification Method | Advantages | Disadvantages |
| Flash Chromatography | High resolution, applicable to a wide range of compounds. | Can be time-consuming, may have co-elution issues.[6] |
| Recrystallization | Can provide very high purity, scalable.[9] | Requires finding a suitable solvent system, may have lower initial yield. |
| Preparative HPLC | Excellent for difficult separations and achieving high purity.[10] | Expensive, lower throughput. |
Table 1. Comparison of common purification techniques.
Problem 3: Presence of Homocoupled Boronic Acid Byproduct
Symptom: A significant byproduct is observed in your crude reaction mixture, identified by mass spectrometry as a dimer of the this compound.
Causality: Boronic acid homocoupling is a prevalent side reaction in Suzuki-Miyaura couplings.[11] It is primarily caused by two factors:
-
Presence of Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[11][12]
-
Use of a Pd(II) Precatalyst: Pd(II) salts can directly react with the boronic acid, especially at the beginning of the reaction.[11]
Preventative Measures and Solutions:
-
Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.
-
Inert Gas Sparging: Bubble nitrogen or argon through your solvent and reaction mixture for 15-30 minutes before adding the catalyst.[11] A subsurface sparge is more effective.[11]
-
Freeze-Pump-Thaw: For highly sensitive reactions, performing three to five cycles of freezing the solvent, applying a vacuum, and thawing under an inert atmosphere is highly effective at removing dissolved gases.[11]
-
-
Catalyst Choice and Handling:
-
Purification: The homocoupled byproduct is often less polar than the desired cross-coupled product. Careful optimization of your chromatography solvent system (as described in Problem 2) should allow for its separation.
Protocol for a Degassed Suzuki-Miyaura Reaction:
Caption: Workflow for minimizing homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: My boronic acid appears to be degrading on the shelf. How can I store it and check its purity? A1: Boronic acids can undergo dehydration to form boroxine trimers, and are also susceptible to protodeboronation, especially if exposed to moisture.[8][13]
-
Storage: Store this compound in a desiccator under an inert atmosphere and refrigerated.
-
Purity Check: The formation of boroxines can complicate NMR analysis, as they will show a different set of signals.[8] A common way to check for this is to dissolve a small sample in a deuterated solvent containing a drop of D₂O; the boroxine should hydrolyze back to the boronic acid, simplifying the spectrum.
Q2: I am observing significant protodeboronation of my this compound. How can I minimize this? A2: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction.[13][15]
-
Use Milder Bases: Strong bases in aqueous media can accelerate this process. Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[13]
-
Anhydrous Conditions: Since water is the proton source, switching to anhydrous reaction conditions can significantly reduce protodeboronation.[13]
-
Use Boronate Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from degradation.[16]
Q3: Can I use recrystallization to separate the N1 and N2 isomers of a substituted indazole product? A3: Yes, this can be a very effective strategy. A patent describes a method for separating substituted indazole isomers by recrystallization from a mixed solvent system, such as acetone/water, ethanol/water, or acetonitrile/water, to obtain a single isomer with purity greater than 99%.[9] This exploits the different solubilities of the two isomers.
Q4: What is the best general-purpose solvent system for flash chromatography of indazole derivatives? A4: While there is no single "best" system, a gradient of ethyl acetate in hexanes is a very common starting point. For more polar compounds, a gradient of methanol in dichloromethane is often effective.[6] The key is to perform analytical TLC in several different solvent systems to find the one that gives the best separation (largest ΔRf) between your product and the major impurities before attempting a large-scale purification.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spinchem.com [spinchem.com]
- 6. reddit.com [reddit.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. reddit.com [reddit.com]
- 9. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 10. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. orgsyn.org [orgsyn.org]
preventing deboronation of 1,6-dimethyl-1H-indazole-5-boronic acid during reaction
Welcome to the technical support center for 1,6-dimethyl-1H-indazole-5-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of working with this versatile yet sensitive reagent, with a particular focus on preventing deboronation during your reactions.
Understanding the Challenge: The Nature of Deboronation
Protodeboronation is a common undesired side reaction in processes utilizing boronic acids, such as the Suzuki-Miyaura coupling.[1] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of a byproduct and a reduction in the yield of your desired product.[1] The propensity for a boronic acid to undergo protodeboronation is influenced by several factors, including the reaction conditions and the electronic and steric properties of the organic substituent.[1]
For heteroaromatic boronic acids like this compound, which contain basic nitrogen atoms, the mechanisms of deboronation can be more complex than for simple arylboronic acids.[1] It is crucial to understand and control the reaction environment to minimize this unwanted pathway.
Troubleshooting Guide: Preventing Deboronation of this compound
This section addresses specific issues you may encounter and provides actionable solutions to mitigate deboronation.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield, and I'm isolating the deboronated indazole byproduct. What are the likely causes and how can I fix this?
Answer:
Low yields accompanied by the deboronated byproduct are classic signs of protodeboronation. Several factors in your Suzuki-Miyaura reaction setup could be contributing to this. Let's break down the most common culprits and how to address them.
1. The Role of the Base:
The choice and amount of base are critical. While a base is necessary to activate the boronic acid to a more reactive boronate species for the transmetalation step, an inappropriate base or excessive amounts can accelerate deboronation.[2][3]
-
Problem: Strong bases, especially in high concentrations or in the presence of water, can promote base-catalyzed protodeboronation.[1][4][5] The mechanism often involves the formation of a boronate anion which then reacts with a proton source (like water).[1][5]
-
Solution:
-
Use a Weaker Base: Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.
-
Optimize Base Equivalents: Use the minimum amount of base required for the catalytic cycle. Typically, 2-3 equivalents relative to the limiting reagent is a good starting point.
-
Anhydrous Conditions: If possible, employ anhydrous conditions with a soluble, non-nucleophilic base like potassium trimethylsilanolate (TMSOK) to minimize the presence of a proton source.[6]
-
2. Solvent Selection and Water Content:
The reaction solvent plays a significant role as it can be a proton source.
-
Problem: Protic solvents, including water, directly contribute to protodeboronation. While aqueous solvent mixtures are common in Suzuki couplings, excessive water can be detrimental.[7]
-
Solution:
-
Minimize Water: If an aqueous mixture is necessary, reduce the water content. A ratio of 10:1 organic solvent to water is a good starting point.[7]
-
Use Anhydrous Solvents: Employing anhydrous aprotic solvents like dioxane, THF, or toluene can significantly suppress protodeboronation.[6][7] Ensure your solvents are freshly dried and degassed.[7]
-
3. Reaction Temperature and Duration:
Higher temperatures and longer reaction times can increase the rate of decomposition pathways like deboronation.[8][9]
-
Problem: Elevated temperatures can provide the necessary activation energy for the deboronation reaction to compete more effectively with the desired cross-coupling.[9]
-
Solution:
-
Lower the Temperature: If your reaction is running at a high temperature (e.g., >100 °C), try lowering it to around 80 °C.[7] Monitor the reaction progress to find the optimal balance between reaction rate and stability.
-
Minimize Reaction Time: Aim for the shortest reaction time possible. Efficient catalyst systems can help achieve this. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
4. Catalyst System Efficiency:
A highly efficient catalyst system that promotes rapid catalytic turnover will favor the desired cross-coupling over the slower deboronation side reaction.[1]
-
Problem: A sluggish catalyst can allow the boronic acid to remain in the reaction mixture for longer, increasing the opportunity for it to decompose.
-
Solution:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands that are known to accelerate the catalytic cycle.[10]
-
Catalyst Loading: Ensure you are using an appropriate catalyst loading, typically between 1-5 mol %.
-
Below is a workflow diagram illustrating the key decision points for troubleshooting deboronation.
Caption: Simplified mechanism of protodeboronation.
Q2: Are there alternative forms of the boronic acid I can use to improve stability?
A: Yes. Using boronic acid derivatives can be an effective strategy to suppress protodeboronation. These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low at any given time and thus minimizing side reactions.
[1]* Boronate Esters: Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are more stable than the corresponding boronic acids. M[1][10][11]IDA boronates, in particular, are known for their exceptional stability and can be used in a slow-release strategy for cross-coupling reactions. *[11] Organotrifluoroborates (R-BF₃K): These salts are also generally more stable than boronic acids and can be used as effective coupling partners.
The table below summarizes the stability of different boron reagents.
| Boron Reagent | General Stability | Key Advantage |
| Boronic Acid | Variable, often sensitive | Readily available |
| Pinacol Boronate Ester | Good | Improved stability, easy to handle |
| MIDA Boronate Ester | Excellent | Air-stable, enables slow-release |
| Organotrifluoroborate | Good | Stable, crystalline solids |
Q3: My reaction is performed under acidic conditions. Can deboronation still occur?
A: Yes, protodeboronation can also be acid-catalyzed. T[1][12][13]he mechanism is different from the base-catalyzed pathway and involves protonation of the boronic acid, making the boron a better leaving group. W[13]hile Suzuki-Miyaura couplings are typically run under basic conditions, if your experimental setup involves acidic steps, be aware that deboronation is still a possibility, especially for electron-rich arylboronic acids.
Experimental Protocol: A General Procedure for Minimizing Deboronation in Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, incorporating best practices to minimize deboronation.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol %)
-
Ligand (e.g., SPhos, 4 mol %)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the aryl bromide, this compound, palladium catalyst, ligand, and base under an inert atmosphere (e.g., in a glovebox or under a stream of argon).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heating: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Buy 1,4-Dimethyl-1H-indazole-5-boronic acid | 1262512-81-1; 1310405-36-7 [smolecule.com]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effects of temperature and chemical addition on the formation of bromoorganic DBPs during ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
Technical Support Center: Stabilizing 1,6-dimethyl-1H-indazole-5-boronic acid in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the stability challenges of 1,6-dimethyl-1H-indazole-5-boronic acid in solution. Our focus is on providing scientifically sound, field-proven insights to ensure the integrity of your experiments.
Introduction: Understanding the Instability of Arylboronic Acids
Arylboronic acids, including this compound, are indispensable reagents in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] However, their utility can be hampered by inherent instability in solution, leading to decomposition and reduced reaction yields.[2] The primary degradation pathway is protodeboronation , a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This guide will explore the mechanisms behind this instability and provide actionable strategies to mitigate it.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of degradation for this compound in my reaction?
A1: The primary cause of degradation for this compound, like many arylboronic acids, is protodeboronation.[3] This process is highly dependent on the reaction conditions. Several factors can accelerate this undesired side reaction:
-
pH: The stability of arylboronic acids is significantly influenced by the pH of the solution. Both acidic and basic conditions can catalyze protodeboronation, although the mechanisms differ.[3][4] For many simple arylboronic acids, stability is greatest at a neutral pH where both acid- and base-catalyzed pathways are minimized.[3]
-
Temperature: Higher reaction temperatures can increase the rate of decomposition.
-
Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can participate in the protodeboronation mechanism.[5]
-
Presence of Metals: While essential for cross-coupling, some metal catalysts can also promote protodeboronation.[6]
-
Oxygen: Atmospheric oxygen can lead to oxidative degradation of the C-B bond, forming an alcohol and boric acid.[7][8]
Q2: I'm observing significant loss of my starting material before the coupling reaction is complete. How can I confirm protodeboronation is the issue?
A2: Identifying protodeboronation as the culprit requires analytical monitoring of your reaction mixture over time. The most effective techniques include:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent boronic acid from its degradation products. By monitoring the peak area of your starting material and the appearance of new peaks corresponding to the protodeboronated product (1,6-dimethyl-1H-indazole), you can quantify the extent of degradation.[9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides higher resolution and sensitivity than HPLC-UV and is invaluable for identifying the mass of the degradation products, confirming the loss of the boronic acid moiety.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of signals associated with the boronic acid and the appearance of new aromatic signals corresponding to the protodeboronated indazole. ¹¹B NMR is particularly useful for observing changes in the boron's chemical environment, which directly indicates degradation or complex formation.[9][10]
Q3: What is the effect of pH on the stability of my boronic acid, and what is the optimal pH range to work in?
A3: The pH of the solution plays a critical role in the stability of arylboronic acids by influencing their speciation.[12] Boronic acids are Lewis acids that exist in equilibrium between a neutral, trigonal planar form (R-B(OH)₂) and an anionic, tetrahedral boronate form (R-B(OH)₃⁻).[13]
-
Acidic Conditions: Under acidic conditions, a general acid-catalyzed protodeboronation can occur.[3]
-
Basic Conditions: In basic media, the formation of the tetrahedral boronate species is favored. This boronate is often more susceptible to protodeboronation, especially in the presence of water which acts as a proton source.[3][4]
-
Neutral Conditions: For many simple arylboronic acids, the rate of protodeboronation is minimized at or near neutral pH.[3]
The optimal pH for stability is a balance between minimizing both acid- and base-catalyzed degradation pathways. However, for specific applications like Suzuki-Miyaura coupling, basic conditions are often required for the catalytic cycle to proceed. In such cases, other stabilization strategies become crucial.
Q4: Can I improve the stability of this compound by changing the solvent?
A4: Yes, solvent choice can significantly impact stability. While protic solvents like water and alcohols are often necessary for solubility or as part of the reaction conditions (e.g., in aqueous bases), they can also serve as a proton source for protodeboronation.[5]
Consider the following when selecting a solvent:
-
Aprotic Solvents: Where possible, using anhydrous aprotic solvents such as tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF) can reduce the rate of protodeboronation by limiting the availability of protons.
-
Solvent Mixtures: In cases where a protic solvent is required, using it as a co-solvent with an aprotic solvent can be a good compromise.
It is important to note that the binding affinities of boronic acids with diols (a key interaction in many of their applications) are also solvent-dependent.[5]
Troubleshooting Guide: Enhancing Stability in Solution
This section provides actionable strategies and protocols to improve the stability of this compound during your experiments.
Issue 1: Rapid Decomposition Observed During Suzuki-Miyaura Coupling
Underlying Cause: The basic conditions required for the Suzuki-Miyaura reaction are likely accelerating the protodeboronation of your boronic acid.[2]
Solutions:
-
Formation of a Boronate Ester: Converting the boronic acid to a more stable boronate ester is a highly effective strategy.[2][7] Pinacol esters are commonly used and offer significantly greater stability.[2] They are often crystalline solids that are easier to handle and purify.[2] While boronate esters are generally less reactive than the parent boronic acid, many are believed to hydrolyze in situ under the reaction conditions to release the more reactive boronic acid slowly.[2]
-
Workflow for Boronate Ester Formation:
Caption: General workflow for the synthesis of a stable pinacol boronate ester.
-
-
Use of "Slow-Release" Boronic Acid Surrogates: For particularly unstable boronic acids, using surrogates that slowly release the active boronic acid under the reaction conditions can be highly beneficial. N-methyliminodiacetic acid (MIDA) boronates are an excellent example of air-stable precursors that can be used in this way.[14][15] This strategy maintains a low concentration of the unstable free boronic acid at any given time, minimizing its decomposition while still allowing the desired reaction to proceed.[15]
Issue 2: Degradation During Storage of Stock Solutions
Underlying Cause: Stock solutions, especially if prepared in protic solvents and stored at room temperature, are prone to degradation over time.
Solutions:
-
Solvent and Storage Conditions:
-
Prepare stock solutions in anhydrous aprotic solvents if possible.
-
Store solutions at low temperatures (e.g., -20°C) to slow the rate of decomposition.
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
-
Formation of a Diethanolamine (DABO) Adduct: Diethanolamine complexes of boronic acids form stable, crystalline solids that are often more robust than the free boronic acids.[16] These adducts can be easily prepared and have been shown to be effective in Suzuki-Miyaura reactions, often hydrolyzing in situ to the active boronic acid.[16]
Issue 3: Inconsistent Reaction Yields
Underlying Cause: Inconsistent yields can often be traced back to the variable purity of the boronic acid starting material due to decomposition during storage.
Solutions:
-
Purity Check Before Use: Always assess the purity of your this compound before use, especially if it has been stored for an extended period. This can be done quickly by ¹H NMR or a rapid HPLC analysis.
-
Fresh Preparation or Purification: If significant degradation is observed, consider purifying the boronic acid (e.g., by recrystallization) or using a freshly prepared batch.
Experimental Protocol: Monitoring Stability by HPLC
This protocol outlines a general method for assessing the stability of this compound under specific conditions.
Objective: To quantify the degradation of the boronic acid over time at a given pH and temperature.
Materials:
-
This compound
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Appropriate buffers and solvents (e.g., acetonitrile, water, buffer salts)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare the test solution by diluting the stock solution into the desired aqueous buffer (e.g., a phosphate buffer at a specific pH).
-
Incubate the test solution at the desired temperature.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Quench any further degradation by diluting the aliquot in the initial mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the peak area of the this compound peak.
-
Calculate the percentage of the boronic acid remaining at each time point relative to the initial time point (t=0).
Data Analysis:
| Time (hours) | Peak Area | % Remaining |
| 0 | 100,000 | 100% |
| 1 | 95,000 | 95% |
| 2 | 88,000 | 88% |
| 4 | 75,000 | 75% |
| 8 | 55,000 | 55% |
| 24 | 20,000 | 20% |
This table is for illustrative purposes only.
Summary of Stabilization Strategies
Caption: Key factors influencing boronic acid instability and corresponding stabilization strategies.
By understanding the mechanisms of degradation and implementing the strategies outlined in this guide, researchers can significantly improve the stability and handling of this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent Effects in Boronic Acid-Diol Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Indazole Boronic Acid Cross-Coupling Reactions
Welcome to the technical support center for indazole boronic acid cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and common challenges associated with this critical transformation. The indazole scaffold is a privileged structure in medicinal chemistry, making its efficient functionalization via cross-coupling a key step in many synthetic endeavors.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve success in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding indazole boronic acid cross-coupling reactions.
Q1: Why are cross-coupling reactions with indazole boronic acids often challenging?
A1: The challenges primarily arise from the inherent properties of the indazole nucleus. The presence of the acidic N-H proton can interfere with the catalytic cycle by coordinating to the palladium catalyst, potentially leading to catalyst inhibition or undesired N-arylation side reactions.[4] Furthermore, the electronic nature of the indazole ring can influence the reactivity of the C-X (X = halogen) bond and the stability of the boronic acid itself.[5]
Q2: Is it always necessary to protect the N-H group of the indazole before performing a cross-coupling reaction?
A2: While N-protection is a common strategy to prevent side reactions and improve yields, it is not always mandatory.[5][6] Several protocols have been successfully developed for the direct coupling of unprotected indazoles, particularly in Suzuki-Miyaura reactions.[4][7] The decision to protect depends on the specific reaction type (e.g., Sonogashira and Heck couplings are more prone to N-arylation), the substrates involved, and the reaction conditions.[5] If you are working with an already N-substituted indazole, such as an N-methyl derivative, this concern is mitigated.[8]
Q3: What are the most common side reactions observed in these couplings?
A3: The most prevalent side reactions include:
-
Protodeboronation: The loss of the boronic acid group from the starting material, which is replaced by a hydrogen atom.[9][10] This is often exacerbated by high temperatures and the presence of strong bases in aqueous media.[4][11]
-
Homocoupling: The dimerization of the boronic acid to form a symmetrical biaryl byproduct.[12] This is often promoted by the presence of oxygen or if a Pd(II) precatalyst is used, which can directly react with the boronic acid.[12][13][14]
-
N-arylation: The coupling of the boronic acid to the nitrogen of the indazole ring instead of the intended carbon atom.
-
Hydrodehalogenation: The replacement of the halogen on the indazole starting material with a hydrogen atom.[5]
Q4: How do I choose the right catalyst and ligand for my reaction?
A4: The optimal catalyst-ligand system is highly dependent on the specific substrates. For Suzuki-Miyaura reactions involving iodoindazoles, catalysts with bulky, electron-rich phosphine ligands are often a good starting point.[8] Systems like Pd(PPh₃)₄, or a combination of a palladium source (e.g., Pd(OAc)₂) with ligands such as XPhos or SPhos, are frequently effective.[8] For heteroaryl halides, Pd(dppf)Cl₂ has also proven to be a robust catalyst.[8][15]
In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during indazole boronic acid cross-coupling reactions.
Issue 1: Low or No Conversion of Starting Material
If your reaction shows minimal or no formation of the desired product, consider the following factors in a stepwise manner.
Troubleshooting Workflow: Low Conversion
Caption: Systematic troubleshooting for low conversion.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source and ligand are active and have been stored correctly. If using a Pd(II) precatalyst, it must be efficiently reduced to the active Pd(0) species in situ.[11]
-
Solution: Use a freshly opened bottle of catalyst or ligand. Consider employing a more robust and air-stable precatalyst.
-
-
Reagent Quality: The purity and stability of your starting materials are critical.
-
Boronic Acid/Ester: Boronic acids can degrade over time, especially if they are heterocyclic or electron-rich.[16][17] Consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, which can be more stable to handle and store.[16][18]
-
Base: The choice and quality of the base are crucial. Ensure it is anhydrous, as water can facilitate side reactions.
-
Solvent: Solvents must be anhydrous and thoroughly deoxygenated to prevent catalyst deactivation and side reactions like homocoupling.[5][13]
-
-
Reaction Conditions:
-
Temperature: Some couplings, especially with sterically hindered substrates, may require higher temperatures to proceed. Microwave irradiation can be a powerful tool to accelerate reactions and improve yields.[8]
-
Base and Solvent Selection: The base and solvent system can dramatically influence the outcome. If one combination is not working, a screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF) is warranted.[1][19]
-
Issue 2: Significant Formation of Homocoupling Product
The presence of a biaryl product derived from the dimerization of your boronic acid indicates an issue with the catalytic cycle, often related to the presence of an oxidant.
Primary Causes and Solutions for Homocoupling
| Cause | Mechanistic Insight | Recommended Solution |
| Oxygen Contamination | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that produces the homocoupled dimer.[12][14] | Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[13] |
| Pd(II) Precatalyst | If a Pd(II) salt (e.g., Pd(OAc)₂) is used, it can directly react with two molecules of the boronic acid to form the homocoupled product before the primary catalytic cycle is established.[12][14] | Pre-heat the reaction mixture containing the halide, base, and ligand before adding the boronic acid to ensure the Pd(II) is reduced to Pd(0). Alternatively, add a mild reducing agent like potassium formate.[13][20] |
Proposed Homocoupling Mechanisms
Caption: Pathways leading to boronic acid homocoupling.
Issue 3: Significant Formation of Protodeboronated Product
Observing the arene corresponding to your boronic acid starting material signifies that protodeboronation is a competing and significant pathway.
Key Factors Influencing Protodeboronation
-
Boronic Acid Stability: Electron-rich, heteroaromatic, and sterically hindered boronic acids are often more susceptible to protodeboronation.[11] The reaction is often accelerated by heat and aqueous basic conditions.[10]
-
Reaction pH: The pH of the reaction medium can significantly influence the rate of protodeboronation. For certain heteroaromatic boronic acids, a zwitterionic species that forms under neutral pH conditions is highly reactive towards protodeboronation.[10]
-
Slow Catalysis: If the desired cross-coupling is slow, it allows more time for the competing protodeboronation side reaction to occur.
Strategies to Minimize Protodeboronation
-
Use Milder Bases: Strong bases can accelerate the decomposition of the boronic acid. Switching to a weaker base like K₂CO₃ or even KF can be beneficial.[11]
-
Use Anhydrous Conditions: While some water is often necessary for Suzuki couplings, excessive amounts can promote protodeboronation. Use anhydrous solvents and bases where possible.
-
Increase Catalytic Turnover: Employing more active catalyst systems with bulky, electron-rich ligands can accelerate the desired cross-coupling, outcompeting the protodeboronation pathway.[10]
-
Use Boronate Esters: Converting the boronic acid to a more stable derivative like a MIDA boronate ester allows for the slow release of the boronic acid into the reaction mixture, keeping its instantaneous concentration low and minimizing decomposition.[16]
Representative Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole
This protocol provides a robust starting point for the coupling of a 3-iodo-1H-indazole with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
3-Iodo-1H-indazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(dppf)Cl₂ (0.05 mmol)
-
K₂CO₃ (3.0 mmol, finely ground)
-
1,4-Dioxane (6 mL)
-
Water (2 mL)
Procedure:
-
Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 3-iodo-1H-indazole, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Degassing: Seal the flask/vial and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][3]
Experimental Workflow Diagram
Caption: Step-by-step Suzuki coupling workflow.
By understanding the underlying principles and potential pitfalls of indazole boronic acid cross-coupling reactions, researchers can effectively troubleshoot and optimize their synthetic routes. This guide serves as a foundational resource to empower you to overcome these challenges and achieve your synthetic goals.
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
how to prevent homocoupling of 1,6-dimethyl-1H-indazole-5-boronic acid.
Troubleshooting Guide for Preventing Homocoupling in Suzuki-Miyaura Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1,6-dimethyl-1H-indazole-5-boronic acid. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in palladium-catalyzed cross-coupling reactions. A common challenge encountered is the formation of a symmetrical biaryl byproduct, 5,5'-(1,6-dimethyl-1H-indazole)₂, through homocoupling of the boronic acid. This side reaction consumes valuable starting material, reduces the yield of the desired product, and introduces significant purification challenges.
This guide provides an in-depth analysis of the causes of homocoupling and presents field-proven strategies and protocols to suppress this unwanted pathway, ensuring the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a significant problem?
Boronic acid homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the organoboronic acid reagent couple to form a symmetrical biaryl.[1] In the context of your experiment, this results in the formation of 5,5'-(1,6-dimethyl-1H-indazole)₂. This is particularly problematic for several reasons:
-
Reduced Yield: The homocoupling reaction directly consumes your this compound, lowering the maximum achievable yield of your target molecule.[1]
-
Complicated Purification: The homocoupled byproduct often has similar polarity and physical properties to the desired cross-coupled product, making separation by standard techniques like column chromatography difficult and laborious.[1]
-
Stoichiometric Imbalance: Consumption of the boronic acid disrupts the optimal stoichiometry of the reaction, potentially leading to incomplete conversion of the coupling partner (the aryl halide/triflate).
Q2: What are the primary chemical pathways that lead to homocoupling?
Understanding the underlying mechanisms is critical to devising an effective prevention strategy. There are two primary pathways responsible for boronic acid homocoupling in palladium-catalyzed reactions.[1][2]
-
Oxygen-Mediated Homocoupling: This is the most common cause. Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) species can then enter a catalytic cycle that consumes two molecules of the boronic acid to produce the homocoupled dimer, regenerating Pd(0) in the process.[2][3][4][5] The reaction of the Pd(0) catalyst with dioxygen forms a palladium peroxo complex, which has been identified as a key intermediate in this pathway.[3][4][6]
-
Palladium(II)-Mediated Homocoupling: This pathway is particularly relevant when using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as the catalyst precursor. Before the primary Suzuki-Miyaura catalytic cycle is established, the Pd(II) precatalyst can react directly with two molecules of the boronic acid.[1][2] This reaction serves to reduce the Pd(II) to the catalytically active Pd(0), but it does so at the cost of generating the homocoupled byproduct.[7][8]
These competing reactions are illustrated in the diagram below. The goal is to favor the productive Suzuki-Miyaura cycle while suppressing the homocoupling cycles.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Troubleshooting & Optimization Guide
This section provides a systematic approach to diagnosing and resolving issues related to the homocoupling of this compound.
Q3: My primary byproduct is the homocoupled dimer. What is the first thing I should check?
The most frequent cause of homocoupling is the presence of dissolved oxygen.[2][9] Therefore, the first and most critical step is to ensure your reaction is performed under a rigorously maintained inert atmosphere.
Solution: Implement Rigorous Deoxygenation
Standard inert gas blanketing is often insufficient. Dissolved oxygen must be actively removed from the solvent and reaction mixture.
Protocol 1: Inert Gas Sparging
This is an effective method for removing dissolved oxygen from your reaction solvent.
-
Assemble your reaction flask, equipped with a magnetic stir bar and condenser.
-
Add the solvent to the flask.
-
Insert a long needle or sparging tube connected to an inert gas source (Argon or Nitrogen) so that it is submerged beneath the solvent surface.
-
Provide a second needle through the septum as a gas outlet.
-
Bubble the inert gas through the solvent with gentle stirring for at least 20-30 minutes.[1]
-
After sparging, remove the sparging tube while maintaining a positive pressure of inert gas (a "gas blanket") over the solvent for the remainder of the setup and reaction.
Protocol 2: Freeze-Pump-Thaw
This technique is even more effective, especially for sensitive reactions, though it is more time-consuming.
-
Place your solvent in a Schlenk flask sealed with a stopcock.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes gases trapped above and within the frozen solid.
-
Close the stopcock to the vacuum line and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may observe gas bubbles being released as it thaws.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure maximum removal of dissolved gases.[1]
Q4: I've improved my degassing technique, but still see some homocoupling. Could my catalyst be the issue?
Yes, the choice and handling of the palladium source are crucial. As discussed in Q2, using a Pd(II) precatalyst can initiate homocoupling.
Solution: Optimize Your Palladium Catalyst Strategy
-
Use a Pd(0) Source: Whenever possible, use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[10] These catalysts do not require an initial reductive step, thereby bypassing the Pd(II)-mediated homocoupling pathway.
-
Add a Mild Reducing Agent: If you must use a Pd(II) precatalyst (e.g., Pd(OAc)₂), consider adding a mild reducing agent to the reaction mixture. Potassium formate (HCO₂K) has been shown to be effective in reducing Pd(II) to Pd(0) in situ, minimizing the amount of free Pd(II) available to cause homocoupling.[8] A typical loading is 1.0-1.5 equivalents.
-
Pre-heat the Catalyst Mixture: One practical trick is to pre-heat the mixture of the Pd(II) catalyst, base, ligand, and solvent for 10-15 minutes before adding the boronic acid.[9] This can facilitate the reduction of Pd(II) to Pd(0) via other pathways (e.g., reaction with phosphine ligands or solvent), ensuring the active catalyst is ready when the boronic acid is introduced.
| Catalyst Type | Common Examples | Homocoupling Risk | Mitigation Strategy |
| Pd(0) Sources | Pd(PPh₃)₄, Pd₂(dba)₃ | Lower | Preferred choice. Ensure proper handling to avoid air oxidation. |
| Pd(II) Sources | Pd(OAc)₂, PdCl₂, Pd(dppf)Cl₂ | Higher | Add a mild reducing agent (e.g., potassium formate) or pre-heat the catalyst mixture before adding the boronic acid.[8][9] |
Q5: How does my choice of ligand affect homocoupling?
The ligand plays a pivotal role in modulating the reactivity of the palladium center. The right ligand can significantly accelerate the desired cross-coupling pathway relative to the undesired homocoupling.
Solution: Employ Bulky, Electron-Rich Ligands
The key is to use ligands that promote the final, irreversible step of the Suzuki cycle: reductive elimination .[2][11]
-
Mechanism of Action: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs) are highly effective.[2][12]
-
Electron-rich character: Donates electron density to the palladium center, which facilitates the initial oxidative addition step.[11]
-
Steric bulk: Promotes the reductive elimination step that forms the desired C-C bond and regenerates the Pd(0) catalyst. By accelerating this step, the palladium intermediate spends less time in a state where it could participate in side reactions.[2][11]
-
-
Recommended Ligands:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent choices for challenging substrates and are known to suppress homocoupling.[2][10]
-
N-Heterocyclic Carbenes (NHCs): PEPPSI-type catalysts are also very effective.
-
dppf: For indazole systems specifically, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has been shown to be a highly effective catalyst system.[13]
-
Q6: Can the base or solvent contribute to homocoupling?
While less direct than oxygen or the catalyst choice, the base and solvent system defines the reaction environment and can influence the rates of competing reactions.
Solution: Select an Appropriate Base and Solvent System
-
Base Selection: The base is required to activate the boronic acid for transmetalation.[14] For heteroaromatic boronic acids, stronger bases are often more effective.
-
Common Choices: Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are typically used.[15] For challenging couplings, Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) are often superior due to their higher basicity and solubility characteristics.[10]
-
Avoid Strong Hydroxide Bases: While effective, strong bases like NaOH or KOH can sometimes promote side reactions, including protodeboronation (see Q7).[15]
-
-
Solvent System: A polar aprotic solvent, often with water, is standard.
Q7: I have low yield but don't see much homocoupling byproduct. What else could be happening?
Another common side reaction that consumes your boronic acid is protodeboronation . This should not be overlooked.
-
What it is: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, effectively converting your boronic acid back to the parent indazole (1,6-dimethyl-1H-indazole).[19] This reaction is often promoted by aqueous acidic or basic conditions.[19][20]
-
Why it happens: The mechanism can vary depending on the pH. Under the basic conditions of the Suzuki reaction, a base-catalyzed pathway involving the boronate species and water is common.[19] Heteroaromatic boronic acids can be particularly susceptible to this side reaction.[19][21]
-
How to minimize it:
-
Use Anhydrous Conditions (if possible): While many Suzuki protocols use water, if protodeboronation is severe, switching to a rigorously anhydrous solvent and a non-hydroxide base (e.g., KF) might be beneficial.
-
Avoid Excessive Heat: Higher temperatures can accelerate the rate of protodeboronation. Run the reaction at the lowest temperature that provides a reasonable rate for the desired cross-coupling.[2]
-
Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation under basic cross-coupling conditions.[20]
-
Caption: A logical workflow for diagnosing and addressing homocoupling.
Optimized Protocol: Suzuki-Miyaura Coupling of this compound
This protocol incorporates the best practices discussed above to minimize homocoupling and protodeboronation.
Reagents & Equipment:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(dppf)Cl₂ (0.02 equiv, 2 mol%)
-
Cs₂CO₃ (2.5 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Thoroughly dry the reaction flask under vacuum or in an oven and allow it to cool under a stream of inert gas.
-
Reagent Addition: To the flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), Cs₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.02 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas three times to establish an inert atmosphere.
-
Solvent Addition & Degassing: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by sparging with inert gas for 30 minutes (Protocol 1). Add the required volume of the degassed solvent mixture to the reaction flask via cannula or syringe.
-
Final Degassing: With gentle stirring, bubble inert gas through the reaction mixture for an additional 10-15 minutes.
-
Reaction: After the final degassing, switch to a positive pressure (blanket) of inert gas. Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable method (TLC, LC-MS) until the aryl halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers, extract the aqueous layer with the organic solvent, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protodeboronation - Wikipedia [en.wikipedia.org]
- 20. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
managing and removing impurities from 1,6-dimethyl-1H-indazole-5-boronic acid
Document ID: TSC-IND-BA-001
Last Updated: October 26, 2023
Introduction
1,6-dimethyl-1H-indazole-5-boronic acid is a pivotal building block in modern medicinal chemistry and drug development. Its rigid, bicyclic indazole core and versatile boronic acid handle make it an essential reagent for constructing complex molecular architectures, primarily through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] The purity of this reagent is paramount; trace impurities can lead to failed reactions, the formation of complex side products, and significant challenges in downstream purification.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for identifying, managing, and removing impurities associated with this compound. We will delve into the origins of common impurities, provide robust analytical protocols for their detection, and offer detailed troubleshooting and purification workflows grounded in established chemical principles.
Section 1: Common Impurities and Their Origins
The purity profile of this compound is directly influenced by its synthetic route and subsequent handling and storage. Understanding the source of potential contaminants is the first step toward effective purification.
Impurity Formation Pathways
Caption: Key pathways for the formation of common impurities.
| Impurity Class | Structure/Description | Common Origin | Key Analytical Signature (¹H NMR / LC-MS) |
| Protodeboronation Product | 1,6-dimethyl-1H-indazole | Cleavage of the C-B bond, often promoted by excess water, strong bases, or high temperatures.[3][4] | Loss of boronic acid protons. Appearance of a proton signal in the aromatic region where the boron was attached. Mass corresponding to C₉H₁₀N₂. |
| Boroxine (Anhydride) | A cyclic trimer formed from three molecules of the boronic acid with the loss of three water molecules. | Dehydration upon storage, especially if not under an inert, dry atmosphere, or upon heating.[5][6] | Broadened signals in ¹H NMR, particularly for the B(OH)₂ protons. Often leads to poor solubility. Mass corresponding to the trimer. |
| Homocoupled Dimer | Two indazole units coupled together. | Oxidative coupling of two boronic acid molecules, often catalyzed by the palladium catalyst in the presence of oxygen.[5] | Complex aromatic region in ¹H NMR with a higher molecular weight signal in MS. |
| Inorganic Salts | Residual salts (e.g., carbonates, phosphates, halides) from bases or aqueous workup steps. | Incomplete removal during extraction and washing phases of purification. | Not typically observed by NMR or LC-MS ESI. May be detected by conductivity or inorganic analysis. Often results in a non-zero ash content. |
| Residual Solvents | Solvents used in reaction or purification (e.g., Toluene, THF, Dioxane). | Incomplete drying of the final product. | Characteristic signals in ¹H NMR (e.g., Toluene ~2.3, 7.2 ppm; THF ~1.7, 3.6 ppm). |
Section 2: Analytical Methods for Purity Assessment
Accurate assessment of purity is critical. A multi-technique approach is recommended for a comprehensive understanding of the impurity profile.
High-Performance Liquid Chromatography (HPLC / LC-MS)
HPLC is the workhorse for quantifying purity and identifying non-volatile impurities.
Protocol: Reversed-Phase HPLC Method Development
-
Column: C18 stationary phase (e.g., Waters XSelect™ HSS T3).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water or 10 mM Ammonium Acetate.[6][8]
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to resolve closely eluting impurities.[7]
-
Detection: UV detection (e.g., 210-280 nm) and/or Mass Spectrometry (MS). MS is invaluable for identifying the molecular weights of impurities.[8]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides structural information about the main component and any organic impurities present at significant levels (>1%).
-
¹H NMR: Provides the primary structure confirmation. Look for characteristic signals of the indazole core and methyl groups. Pay close attention to the integration of aromatic protons versus the methyl protons. Broad signals can indicate the presence of boroxine trimers.[6]
-
¹¹B NMR: Can be useful for confirming the presence of the boronic acid. A broad signal is typical for tricoordinate boron.
-
Quantitative NMR (qNMR): Can be used for highly accurate purity determination using a certified internal standard.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during synthesis, workup, and handling.
Q1: My ¹H NMR spectrum shows very broad signals, especially in the aromatic region, and the integration is incorrect. What is the likely cause?
A1: This is a classic symptom of boroxine formation.[5][6] Boronic acids readily dehydrate to form cyclic trimers, which exist in equilibrium with the monomeric acid. This dynamic equilibrium can lead to signal broadening in the NMR spectrum.
-
Confirmation: Dissolve a small sample in a coordinating deuterated solvent like methanol-d₄. The methanol can help break up the boroxine and sharpen the signals, providing a spectrum that is more representative of the monomer.
-
Solution: For subsequent reactions like Suzuki coupling, the boroxine is often in equilibrium with the active boronic acid in the reaction mixture and can frequently be used directly.[5] However, for purification or accurate characterization, you may need to address it. Gentle hydrolysis by adding a controlled amount of water can shift the equilibrium back to the monomeric acid.[3]
Q2: My LC-MS analysis shows a major byproduct with a mass corresponding to the loss of the B(OH)₂ group. How do I prevent this?
A2: You are observing the product of protodeboronation, a common and often frustrating side reaction.[4] It is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[9]
-
Causality: This reaction is promoted by proton sources (like water), high temperatures, and certain basic or acidic conditions.[3][4]
-
Prevention Strategies:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are dry, and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Optimize Base and Temperature: Use milder bases (e.g., K₂CO₃, Cs₂CO₃, KF) and the lowest effective temperature for your reaction.[3]
-
Use a Protected Boronic Acid Derivative: For particularly challenging reactions, using a more stable derivative like a pinacol ester or a MIDA boronate can provide a "slow-release" of the boronic acid, keeping its concentration low and minimizing decomposition.[4][10]
-
Q3: After my aqueous workup, the product is difficult to handle and appears clumpy. How can I effectively remove inorganic salts?
A3: Inorganic salts from the reaction (e.g., base) or workup can become trapped in the solid product.
-
Solution 1: Trituration: Suspend the crude solid in a solvent in which the desired product has very low solubility but the salts are somewhat soluble or can be washed away (e.g., diethyl ether, or a mixture of dichloromethane and hexanes). Stir vigorously, then filter and wash the solid.
-
Solution 2: Modified Extraction: Dissolving the crude material in an organic solvent and washing with a minimal amount of water can help. However, be mindful that excess water can promote protodeboronation. A wash with brine can help break up emulsions and dry the organic layer.
-
Solution 3: Recrystallization: This is often the most effective method, as the salts will remain in the mother liquor (see Protocol 4.1).
Section 4: Purification Protocols
High purity is often achievable through one or a combination of the following standard laboratory techniques. The choice depends on the nature and quantity of the impurities.
General Purification Workflow
Caption: Decision workflow for selecting a purification method.
Protocol 4.1: Recrystallization
This is often the most effective method for removing a wide range of impurities from a solid product.
-
Solvent Screening: Identify a solvent system where the boronic acid is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[11] Good starting points include ethyl acetate/heptane, toluene, or aqueous alcohol mixtures.
-
Dissolution: In a flask, add the minimum amount of the hot solvent required to fully dissolve the crude product.
-
Cooling: Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary.
-
Chilling: Once crystals begin to form, cool the flask further in an ice bath or freezer for at least 30 minutes to maximize yield.[12]
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 4.2: Acid/Base Extractive Purification
This technique leverages the acidic nature of the boronic acid group to separate it from non-acidic impurities.[11][13]
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1M NaOH or Na₂CO₃ solution). The boronic acid will convert to its water-soluble boronate salt and move to the aqueous layer. Repeat 2-3 times.
-
Separation: Combine the aqueous layers. Back-wash with fresh organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with an acid (e.g., 1M HCl) until the product precipitates out. Monitor the pH.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly under vacuum.
Protocol 4.3: Silica Gel Chromatography
Chromatography is useful for separating impurities with similar polarity to the product but should be approached with care. Boronic acids can interact strongly with silica gel, leading to streaking and poor recovery.[11]
-
Pre-treatment of Silica (Optional but Recommended): To improve separation, silica gel can be pre-treated by slurrying it with a solvent system containing a small amount of boric acid.[14]
-
Solvent System: A typical mobile phase is a gradient of ethyl acetate in hexanes or dichloromethane/methanol. Adding a small amount of acetic acid to the eluent can sometimes sharpen the peaks.[11]
-
Loading: Load the crude material onto the column using a minimal amount of the mobile phase.
-
Elution: Run the column, collecting fractions and monitoring by TLC or HPLC to isolate the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Section 5: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maintain its integrity and prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen).[15] For long-term storage, refrigeration (2-8°C) is recommended to minimize the rate of decomposition and boroxine formation.[15][16]
Q2: My boronic acid has turned into an oily or sticky solid. Is it still usable?
A2: This physical change is often due to the formation of boroxines.[5] For many applications, such as Suzuki-Miyaura coupling, the material can often be used directly as the boroxine is in equilibrium with the monomeric acid under the reaction conditions.[3] However, the purity should be re-assessed by NMR or LC-MS, as this change can also indicate other forms of degradation. Accurate weighing for stoichiometry will be compromised.
Q3: Can I use a pinacol ester of my boronic acid to avoid stability issues?
A3: Yes, this is an excellent strategy. Boronic acid pinacol esters are generally more stable to storage and less prone to protodeboronation than the corresponding free boronic acids.[17] They are common intermediates in agrochemical and pharmaceutical synthesis for this reason.[1] However, be aware that they also require specific conditions for purification and can hydrolyze back to the boronic acid during analysis if care is not taken.[17]
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
- 16. laballey.com [laballey.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Boronic Acids in Kinase Inhibitor Synthesis
Introduction: The Strategic Advantage of Boron in Kinase Inhibitor Design
In the landscape of modern drug discovery, protein kinases remain a paramount target class. These enzymes are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small-molecule kinase inhibitors has, therefore, become a cornerstone of targeted therapy. Within this field, organoboron compounds, particularly boronic acids and their derivatives, have emerged as exceptionally versatile tools.[3] Their utility is twofold: as powerful building blocks in complex molecule synthesis and as unique pharmacophores that can form reversible covalent bonds with kinase active sites.[4][5]
The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, catalyzed a surge of interest in boron chemistry.[6][7][8] This success underscored the potential of the boronic acid moiety not just as a synthetic intermediate, but as a key "warhead" for targeted enzyme inhibition. This guide provides a comparative analysis of various boronic acids for synthesizing kinase inhibitors, offering field-proven insights into experimental design, the causality behind synthetic choices, and detailed protocols for practical application.
The Boronic Acid Moiety: A Reversible Covalent "Warhead"
The unique inhibitory power of a boronic acid lies in the electron-deficient nature of the boron atom. This allows it to act as a Lewis acid, readily accepting a pair of electrons from nucleophilic residues—such as the hydroxyl group of serine or threonine—often found in the active site of kinases. This interaction results in the formation of a stable, yet reversible, tetrahedral boronate complex.[9][10] This mimics the high-energy tetrahedral transition state of the phosphorylation reaction, effectively "trapping" the enzyme in an inhibited state.[10] The ability of the boron atom to "morph" between a trigonal planar (sp²) and a tetrahedral (sp³) hybridization state is crucial for this potent inhibitory mechanism.[10]
Caption: Boronic acid inhibition mechanism.
Boronic Acids as Synthetic Building Blocks: The Suzuki-Miyaura Reaction
Beyond their role as pharmacophores, boronic acids are indispensable reagents in synthetic chemistry, primarily for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][11] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating the biaryl and heteroaryl-aryl linkages that form the core scaffolds of many kinase inhibitors, such as those based on quinazoline and benzimidazole structures.[12][13] The mild reaction conditions and tolerance for a wide variety of functional groups make it exceptionally suitable for complex, late-stage functionalization in drug development.[11][14]
Caption: General workflow for kinase inhibitor synthesis via Suzuki-Miyaura coupling.
Comparative Analysis of Boron Reagents for Synthesis
The choice of boron reagent is a critical parameter that influences reaction efficiency, stability, and purification. Researchers must weigh the pros and cons of different classes of boronic acids and their ester derivatives.
Aryl vs. Heteroaryl Boronic Acids
The distinction between using an aryl or a heteroaryl boronic acid extends beyond mere synthetic convenience; it is fundamental to the structure-activity relationship (SAR) of the final inhibitor.[15][16]
-
Aryl Boronic Acids: These are often more stable and commercially available in greater variety. They are excellent for probing steric and electronic effects on a core scaffold. For example, introducing electron-withdrawing or electron-donating groups can modulate the electronic properties of the final molecule, impacting kinase binding affinity.[17][18]
-
Heteroaryl Boronic Acids: While sometimes less stable, heteroaryl boronic acids are crucial for modern kinase inhibitor design. The nitrogen, oxygen, or sulfur atoms within the heterocyclic ring can act as key hydrogen bond donors or acceptors, forming critical interactions with amino acid residues in the ATP-binding pocket of the kinase. This often leads to significant gains in potency and selectivity.
Boronic Acids vs. Boronic Esters
A common synthetic decision is whether to use a free boronic acid or a protected boronic ester, such as a pinacol or neopentylglycol ester.[19]
-
Reactivity: Free boronic acids are generally more reactive and nucleophilic than their ester counterparts in Suzuki-Miyaura couplings.[20] This can lead to faster reaction times or lower required catalyst loadings.
-
Stability & Handling: Boronic esters exhibit significantly enhanced stability.[19] Free boronic acids can be prone to dehydration to form cyclic boroxine anhydrides or protodeboronation (loss of the boron group) under certain conditions, especially with electron-rich or heteroaromatic systems.[14][21] Boronic esters, being more stable, are often easier to purify via column chromatography and have a longer shelf life.[14][19]
-
Application: For late-stage couplings with complex and valuable substrates, the stability and reliability of a boronic ester often outweigh the higher reactivity of the free acid.[14] For initial library synthesis where speed and cost are factors, the free acids may be preferred.
Data Summary: Comparison of Boron Reagents in Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions and outcomes, illustrating the trade-offs between different boron reagents.
| Boron Reagent | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Key Insight |
| Phenylboronic Acid | 4-Tolyl tosylate | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 95 | High reactivity of free boronic acid allows for efficient coupling even with less reactive tosylates.[22] |
| 4-Formylphenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ (0.5) | None | K₂CO₃ | WEB* | RT | 92 | Demonstrates high efficiency under ligand-free, room temperature conditions for activated systems.[23] |
| 2,4-Difluorophenylboronic Acid | 5-Bromosalicylic acid | PdCl₂ (1.0) | None | K₂CO₃ | DMF/Water | 75 | >95 | Efficient coupling for synthesis of NSAIDs like Diflunisal, highlighting applicability in pharma.[24] |
| Arylboronic Pinacol Ester | Aryl Bromide | Pd(dppf)Cl₂ (10) | - | Cs₂CO₃ | Dioxane/Water | 100 | ~80 | Standard conditions for pinacol esters; may require higher catalyst loading or longer times but offers stability.[25] |
*WEB = Water Extract of Banana
Case Study: Synthesis of Benzimidazole-Based Kinase Inhibitors
The benzimidazole scaffold is a privileged structure found in numerous kinase inhibitors targeting enzymes like ROCK II and PI3K.[13][26][27] The synthesis often involves a Suzuki-Miyaura coupling to install key aryl or heteroaryl groups that are critical for biological activity.
Caption: Logical workflow for the development of benzimidazole kinase inhibitors.[12]
Experimental Protocols
The following is a generalized, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction. Note: All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Anhydrous solvents and inert atmosphere techniques are critical for optimal results.
General Protocol: Suzuki-Miyaura Cross-Coupling
-
Materials & Reagents:
-
Aryl/Heteroaryl Halide (1.0 eq)
-
Boronic Acid or Boronic Ester (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)
-
Anhydrous Solvent (e.g., Dioxane, Toluene, DMF, often with Water)
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq), boronic acid/ester (1.2 eq), and base (2.5 eq).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is a critical step to prevent catalyst oxidation.
-
In a separate vial, dissolve the palladium catalyst and ligand (if used) in the anhydrous solvent.
-
Degas the solvent by bubbling with inert gas for 15 minutes or by using three freeze-pump-thaw cycles.
-
Add the degassed solvent to the reaction flask via syringe, followed by the addition of the catalyst solution. If water is part of the solvent system, it should also be degassed.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A self-validating check is to run a TLC comparing the reaction mixture to a spot of the starting aryl halide. The disappearance of the starting material spot indicates reaction progression.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[22][23][24]
-
Conclusion and Future Outlook
Boronic acids and their derivatives are firmly established as indispensable tools in the synthesis of kinase inhibitors. Their dual role as versatile synthetic handles for the robust Suzuki-Miyaura coupling and as potent, reversible covalent inhibitors provides a powerful platform for drug discovery. The choice between aryl and heteroaryl boronic acids, and between free acids and their more stable ester counterparts, is a strategic decision based on the specific goals of the synthesis—whether for rapid library generation or for reliable late-stage functionalization. As our understanding of kinase biology deepens, the rational design of novel boronic acid-based inhibitors will continue to be a highly productive and exciting frontier in the development of next-generation targeted therapies.[4][28]
References
- 1. Introduction: Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinases | Cell Signaling Technology [cellsignal.com]
- 3. nbinno.com [nbinno.com]
- 4. Boron-containing anticancer agents: a target-centric review of structure-activity relationships and clinical pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Will morphing boron-based inhibitors beat the β-lactamases? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship for aryl and heteroaryl boronic acid inhibitors of hormone-sensitive lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. "Synthesis and Structure-Activity Relationship of Boronic Acid Bioisost" by Yali Kong, Michael C. Edler et al. [digitalcommons.odu.edu]
- 19. Boron Suzuki Coupling | Borates Today [borates.today]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. rsc.org [rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. m.youtube.com [m.youtube.com]
- 26. Design and synthesis of benzimidazole-based Rho kinase inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. US8778937B2 - Benzimidazole boronic acid derivatives as PI3 kinase inhibitors - Google Patents [patents.google.com]
- 28. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Validation of 1,6-dimethyl-1H-indazole-5-boronic Acid Derivatives
Introduction: The Indazole Boronic Acid Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the indazole nucleus is a privileged scaffold, appearing in a multitude of clinically significant agents, from the anti-inflammatory drug Bendazac to the oncology therapeutic Pazopanib.[1] The fusion of this heterocycle with a boronic acid moiety, particularly at the 5-position, creates a powerful and versatile building block. These derivatives are workhorses in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of carbon-carbon bonds to forge complex molecular architectures.[2][3][4] The 1,6-dimethyl substitution pattern further refines the molecule's steric and electronic properties, making it a bespoke reagent for targeted drug design.
However, the utility of this reagent is predicated on its absolute structural integrity. For researchers in drug development, confirming the precise structure and purity of 1,6-dimethyl-1H-indazole-5-boronic acid and its derivatives is not merely a procedural step; it is a foundational requirement for reproducible synthesis, meaningful structure-activity relationship (SAR) studies, and regulatory compliance. This guide provides an in-depth, integrated strategy for the unambiguous structural validation of this compound class, moving beyond simple data reporting to explain the causality behind our analytical choices.
The Unique Challenge of Boronic Acids: Beyond Standard Characterization
Boronic acids, while relatively stable compared to other organometallic reagents, present unique analytical hurdles.[5] Their primary liability is the propensity to undergo dehydration, reversibly forming cyclic trimers known as boroxines.[6][7] This phenomenon can complicate spectral interpretation, particularly in mass spectrometry and during melting point determination, which is often more a measure of decomposition than a true melt.[8][9] Therefore, a multi-technique approach is not just recommended; it is essential for a self-validating and trustworthy characterization.
Caption: Reversible dehydration of boronic acids to a cyclic boroxine.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint
NMR is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a comprehensive picture of the molecular framework.
¹H and ¹³C NMR: Confirming the Core Structure
The proton and carbon NMR spectra are used to verify the indazole core and the specific substitution pattern. The N-methyl and C6-methyl groups are expected to appear as sharp singlets in the ¹H NMR spectrum, while the aromatic protons provide confirmation of the 5-position substitution.
-
Causality: The chemical shifts of the indazole ring protons (H3, H4, H7) are highly sensitive to the electronic effects of the substituents. The boronic acid group at C5 and the methyl group at C6 will deshield the adjacent H4 and H7 protons, respectively, resulting in predictable downfield shifts. In ¹³C NMR, DEPT (Distortionless Enhancement by Polarization Transfer) sequences are invaluable for distinguishing between methyl, methylene (absent here), and methine carbons, confirming the assignments made from the proton-decoupled spectrum.[10]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in DMSO-d₆
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |
|---|---|---|---|
| N1-CH₃ | ~3.9-4.1 | ~35-37 | Singlet, typical for N-methyl on a heteroaromatic ring.[11] |
| C6-CH₃ | ~2.4-2.6 | ~16-18 | Singlet, typical for an aryl methyl group.[10] |
| H3 | ~8.0-8.2 | ~133-135 | Singlet, characteristic proton of the pyrazole moiety.[12] |
| H4 | ~7.8-8.0 | ~128-130 | Singlet (or narrow doublet), adjacent to the boronic acid group. |
| H7 | ~7.5-7.7 | ~108-110 | Singlet, adjacent to the methyl group. |
| B(OH)₂ | ~8.1-8.3 | - | Broad singlet, exchangeable with D₂O. |
| C3a, C7a | - | ~121, ~140 | Quaternary carbons of the fused ring system.[13] |
| C5 (C-B) | - | ~125-130 | Quaternary carbon bearing the boron; signal may be broad or unobserved. |
¹¹B NMR: The Definitive Boron Signature
For any boronic acid, ¹¹B NMR is a critical and often underutilized validation checkpoint. It provides direct evidence of the boron atom's chemical environment.
-
Expertise: The experiment should be conducted in a quartz NMR tube to eliminate the strong background signal from borosilicate glass tubes.[14] A single, relatively broad peak between δ 28-32 ppm is characteristic of a trigonal planar (sp²) aryl boronic acid. The observation of this signal provides high confidence that the material is a boronic acid and not a boronate ester or other derivative where the boron would be tetrahedral (sp³) and appear significantly upfield (δ 5-15 ppm).
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry quartz NMR tube.[10][14]
-
Internal Standard: Add tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire a standard one-dimensional spectrum with 16-64 scans. To confirm the B(OH)₂ protons, add a drop of D₂O, shake, and re-acquire the spectrum; the B(OH)₂ signal should disappear.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required.[10] Run a DEPT-135 experiment to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.
-
¹¹B NMR Acquisition: Using a broadband probe tuned to the ¹¹B frequency, acquire the spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.[14]
Pillar 2: Mass Spectrometry (MS) – Molecular Weight Verification
Mass spectrometry is essential for confirming the molecular weight and, by extension, the molecular formula. The primary challenge, as noted, is the potential for in-source dehydration to form boroxines, which can lead to confusing spectra showing ions at much higher m/z values.[6][7]
-
Trustworthiness: The choice of analytical method must mitigate this risk. Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS) is the preferred method. It analyzes the sample directly from a solution phase at ambient temperature, preventing the thermal degradation that can occur in techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[15][16]
Analysis is typically performed in negative ion mode, where the boronic acid readily loses a proton to form a stable [M-H]⁻ ion, providing a clear and unambiguous signal for the parent molecule.[15]
Experimental Protocol: UPLC-MS Analysis
-
System: An Acquity UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm) is effective for separating the boronic acid from potential impurities.[15][16]
-
Mobile Phase:
-
A: 10 mM Ammonium acetate in water
-
B: Acetonitrile
-
-
Gradient: A rapid gradient (e.g., 5% to 95% B over 1 minute) allows for high-throughput analysis.[16]
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Data Acquisition: Scan for the expected m/z of the [M-H]⁻ ion for this compound (C₉H₁₁BN₂O₂; MW = 190.01), which is m/z 189.0.
-
Pillar 3: X-Ray Crystallography – The Unambiguous Gold Standard
When absolute, incontrovertible proof of structure is required—for example, for a patent filing or the characterization of a final active pharmaceutical ingredient (API)—single-crystal X-ray crystallography is the ultimate arbiter. It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, as well as bond lengths and angles.[17][18][19]
-
Authoritative Grounding: While powerful, this technique is entirely dependent on the ability to grow a single, high-quality crystal, which can be a significant bottleneck.[19][20] The process involves slowly bringing a supersaturated solution to a state of minimum solubility, a process that can require extensive screening of solvents and conditions.[20]
Caption: An integrated workflow for structural validation.
Comparative Guide: Analytical Techniques & Reagent Alternatives
The choice of analytical technique and even the form of the boronic acid reagent itself should be guided by the specific requirements of the research phase.
Comparison of Core Analytical Techniques
Table 2: Performance Comparison of Structural Validation Methods
| Technique | Information Provided | Advantages | Limitations |
|---|---|---|---|
| NMR Spectroscopy | Detailed connectivity, chemical environment, stereochemistry | Non-destructive, excellent for mixtures, provides quantitative data | Moderate sensitivity, requires soluble sample |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS) | High sensitivity (µg-ng), high throughput (LC-MS)[16] | Provides no connectivity data, prone to artifacts (e.g., boroxines)[6] |
| X-Ray Crystallography | Absolute 3D structure, bond lengths/angles, packing | Unambiguous structural proof[18] | Requires a high-quality single crystal, destructive |
Alternative Boron Reagents: Enhancing Stability and Handling
Often, the inherent instability of a boronic acid can hinder its storage or use in demanding coupling reactions.[21][22] In these cases, derivatization to a more stable form is a prudent strategy.
-
Expertise: Boronate esters, particularly pinacol esters, are common alternatives. They are less polar, generally easier to purify via chromatography, and do not form anhydrides.[23] More advanced are N-methyliminodiacetic acid (MIDA) boronates, which are exceptionally stable crystalline solids that undergo slow, controlled release of the active boronic acid under reaction conditions, making them ideal for working with otherwise unstable derivatives.[21][22]
Table 3: Comparison of Boronic Acid and its Derivatives | Reagent Type | Key Properties | Primary Use Case | | :--- | :--- | :--- | | Boronic Acid | R-B(OH)₂ | Standard reagent for many couplings; can be unstable.[21] | | Pinacol Boronate Ester | More stable, less polar, chromatographically friendly.[23][24] | When purification is challenging or improved stability is needed. | | Potassium Trifluoroborate Salt | R-BF₃K | Crystalline, highly stable solids, minimizes protodeboronation.[23] | Alternative nucleophile in cross-coupling, good for long-term storage. | | MIDA Boronate | Exceptionally stable, enables slow release of the boronic acid.[21][22] | For inherently unstable boronic acids (e.g., certain heterocycles). |
Conclusion
The structural validation of this compound derivatives is a critical process that demands a thoughtful, multi-faceted analytical approach. Relying on a single technique is insufficient to overcome the inherent chemical liabilities of boronic acids. An integrated workflow, beginning with comprehensive NMR analysis (¹H, ¹³C, and ¹¹B), followed by confirmatory LC-MS, establishes a robust and trustworthy structural assignment. For applications demanding the highest level of certainty, single-crystal X-ray crystallography provides the definitive answer. By understanding the causality behind these experimental choices and considering more stable reagent alternatives like boronate esters when necessary, researchers can ensure the integrity of their building blocks and the reliability of their scientific outcomes.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 19. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS and HPLC Analysis of 1,6-dimethyl-1H-indazole-5-boronic Acid Reaction Mixtures
Abstract
The analysis of reaction mixtures containing boronic acids, such as 1,6-dimethyl-1H-indazole-5-boronic acid, is a critical step in pharmaceutical development and synthetic chemistry. These compounds are pivotal intermediates, often utilized in Suzuki-Miyaura cross-coupling reactions to forge essential carbon-carbon bonds.[1][2] However, their unique chemical properties—including high polarity and a propensity for dehydration—present significant analytical challenges.[3] This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the comprehensive analysis of these reaction mixtures. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer guidance on data interpretation to empower researchers in selecting the optimal analytical strategy for their specific needs, from routine reaction monitoring to in-depth impurity profiling.
The Analytical Challenge: Understanding Boronic Acid Chemistry
This compound is a polar molecule containing a UV-active indazole core and a reactive boronic acid moiety. Effective analysis requires a methodology that can contend with several inherent chemical behaviors:
-
Dehydration and Boroxine Formation: A primary challenge in the analysis of boronic acids is their tendency to undergo intermolecular dehydration to form cyclic trimer anhydrides known as boroxines.[3] This equilibrium between the monomeric acid and the trimeric boroxine can result in chromatographic artifacts, such as broadened or split peaks, complicating quantification and identification.
-
Polarity and Chromatographic Retention: The polar nature of the boronic acid group can lead to poor retention on conventional reversed-phase (RP) HPLC columns, causing the analyte to elute near or in the solvent front where resolution is poor and matrix effects can be severe.[4]
-
Complex Reaction Mixtures: Synthetic reaction mixtures are inherently complex, containing the target boronic acid, unreacted starting materials, reagents, catalysts, and a host of potential byproducts (e.g., products of hydrolysis, oxidation, or side reactions). A robust analytical method must be able to separate and detect all relevant species.
The choice between HPLC-UV and LC-MS hinges on the specific analytical goal: Is the objective a rapid, quantitative assessment of the main components, or a deep, qualitative and quantitative investigation of all detectable species?
Head-to-Head Comparison: HPLC-UV vs. LC-MS
While both techniques utilize liquid chromatography for separation, their detection principles are fundamentally different, leading to distinct advantages and limitations for this application.
| Feature | HPLC-UV (with PDA/UV Detector) | LC-MS (with ESI-MS/MS) |
| Detection Principle | Measures the absorbance of UV-Vis light by chromophores in the molecule. | Measures the mass-to-charge ratio (m/z) of ionized molecules. |
| Specificity | Low. Identification is based on retention time matching with a reference standard. Co-eluting impurities can go undetected or lead to inaccurate quantification.[5][6] | High. Provides molecular weight information, which is a key identifier. Can distinguish between compounds with the same retention time but different masses.[6] |
| Sensitivity | Good for major components (typically low µg/mL range). | Excellent for trace-level analysis (can reach pg/mL levels), making it ideal for detecting low-level impurities.[7] |
| Identification Power | Limited to comparison with known standards. Cannot identify unknown peaks. | Excellent. Can tentatively identify unknown impurities based on their exact mass (with HRMS) and fragmentation patterns (with MS/MS), guiding structural elucidation.[8] |
| Quantification | Robust and highly reproducible for purity assessment (% area). Considered the gold standard for routine QC when response factors are similar.[5] | More complex. Signal intensity depends on ionization efficiency, which can vary between compounds and be affected by the matrix.[9] However, it is superior for quantifying trace impurities that are below the UV detection limit.[5] |
| Cost & Complexity | Lower capital cost, simpler operation, and less maintenance.[1][10] | Higher capital cost, requires specialized expertise for operation, method development, and data interpretation. |
| Ideal Application | Routine reaction monitoring, quality control (QC) batch release testing, purity assessment of the final product.[10] | Reaction optimization, impurity profiling, identification of unknown byproducts, troubleshooting, and analysis of genotoxic impurities.[11][12] |
Strategic Workflow for Analysis
A comprehensive analytical strategy often involves both techniques. The following workflow illustrates how HPLC-UV and LC-MS can be used synergistically.
Experimental Protocols
The following protocols provide a starting point for method development. Optimization will be necessary based on the specific reaction conditions and available instrumentation.
Protocol 1: HPLC-UV Method for Routine Reaction Monitoring
This method is designed for rapid assessment of reaction completion and product purity.
A. Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II, Waters Arc, or similar system equipped with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.[10]
-
Column: Waters XSelect Premier HSS T3 (4.6 x 100 mm, 3.5 µm) or equivalent. This stationary phase is compatible with 100% aqueous mobile phases, aiding in the retention of polar analytes.[10]
-
Vials: 2 mL amber glass autosampler vials with PTFE septa.
-
Filters: 0.45 µm PTFE syringe filters.
B. Reagents and Mobile Phase Preparation
-
Mobile Phase A (MPA): 0.1% Formic Acid in Water.
-
Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Note: Use HPLC or LC-MS grade solvents and reagents. Filter aqueous mobile phases before use.[13]
C. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
PDA Wavelength: Monitor at 254 nm and 280 nm; collect full spectrum from 210-400 nm.
-
Gradient Program:
Time (min) % MPA % MPB 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
D. Sample Preparation
-
Withdraw ~10 µL of the reaction mixture.
-
Quench and dilute it in 1.0 mL of the diluent in a clean vial.
-
Vortex to mix thoroughly.
-
Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.[14][15]
E. Data Analysis
-
Integrate all peaks in the chromatogram.
-
Calculate the relative peak area percentage to determine the purity of the main product and the relative amounts of starting materials and impurities.
-
Monitor the disappearance of the starting material peak over time to track reaction progress.
Protocol 2: LC-MS Method for Impurity Identification
This method is designed for the sensitive detection and identification of trace impurities and reaction byproducts.
A. Instrumentation and Consumables
-
LC-MS System: A Waters ACQUITY UPLC I-Class coupled to a Xevo G2-XS QTof, a SCIEX 7500 system, or similar high-resolution mass spectrometer. A triple quadrupole instrument can also be used for targeted quantification.[7]
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[16]
-
Vials and Filters: As per Protocol 1.
B. Reagents and Mobile Phase Preparation
-
Mobile Phase A (MPA): 10 mM Ammonium Acetate in Water, pH 5.0.[16]
-
Mobile Phase B (MPB): Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Note: The use of a volatile buffer like ammonium acetate is crucial for MS compatibility.
C. UPLC-MS Conditions
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 µL
-
Gradient Program:
Time (min) % MPA % MPB 0.0 98 2 4.0 5 95 5.0 5 95 5.1 98 2 | 6.0 | 98 | 2 |
-
Mass Spectrometer Settings (Example for ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 450 °C
-
Scan Range: m/z 100 - 1000
-
Acquisition Mode: Full Scan (MS¹) and Data-Dependent MS/MS (ddMS²) for fragmentation data.
-
D. Sample Preparation
-
Follow the same procedure as in Protocol 1, but perform an additional 1:10 or 1:100 dilution to avoid detector saturation.
E. Data Analysis
-
Process the full scan data to find all chromatographic peaks.
-
For each peak, examine the mass spectrum to determine the molecular weight of the component.
-
Use the accurate mass measurement (if using HRMS) to propose elemental compositions for unknown impurities.
-
Analyze MS/MS fragmentation data to elucidate the structure of byproducts.
-
Search for expected masses, such as the starting materials, product (m/z 191.09 for [M+H]⁺), and the boroxine trimer (m/z 517.22 for [M+H]⁺).
Interpreting the Data: A Hypothetical Case Study
Consider a reaction to synthesize this compound (MW: 190.01 g/mol ).
Table 1: Hypothetical HPLC-UV Data (254 nm)
| Retention Time (min) | Peak Area | % Area | Proposed Identity |
|---|---|---|---|
| 2.1 | 150,000 | 3.0% | Impurity 1 |
| 4.5 | 250,000 | 5.0% | Starting Material |
| 6.2 | 4,400,000 | 88.0% | Product |
| 8.9 | 200,000 | 4.0% | Impurity 2 |
From the HPLC-UV data, the reaction appears to be 88% complete by purity. However, the identities of Impurity 1 and 2 are unknown.
Table 2: Hypothetical LC-MS Data (ESI+)
| RT (min) | Observed m/z [M+H]⁺ | Proposed Identity | Notes |
|---|---|---|---|
| 2.1 | 177.08 | Deborylated Product | Loss of B(OH)₂ and gain of H |
| 4.5 | 165.05 | Starting Material | Mass confirmed |
| 6.2 | 191.09 | Product | Mass confirmed |
| 8.9 | 517.22 | Product Boroxine Trimer | [3M-3H₂O+H]⁺. Confirms dehydration byproduct. |
The LC-MS data provides crucial context:
-
It confirms the identity of the main peak as the desired product.
-
It identifies Impurity 1 as a deborylated byproduct, suggesting a potential degradation pathway.
-
It identifies Impurity 2, which had a significant UV response, as the boroxine trimer of the product. This is not strictly an impurity in the same way as a byproduct, but its presence is important to monitor as it affects the available monomeric boronic acid.
Conclusion and Recommendations
For the analysis of this compound reaction mixtures, HPLC-UV and LC-MS are not competing but complementary techniques.
-
HPLC-UV stands as the robust, cost-effective workhorse for routine process control and quality assurance. Its strength lies in providing reliable quantitative data on the major components of a well-understood reaction, making it ideal for tracking reaction kinetics and final product purity.
-
LC-MS is the indispensable tool for research, development, and troubleshooting. Its unparalleled specificity and sensitivity are essential for building a deep understanding of a chemical process. It enables the confident identification of byproducts and degradants, which is crucial for optimizing reaction conditions, ensuring product safety, and meeting regulatory requirements for impurity characterization.
For laboratories engaged in drug development and process chemistry, an integrated approach is highly recommended. Use HPLC-UV for routine, high-throughput checks and employ LC-MS to build initial process knowledge, to investigate any unexpected observations from the HPLC-UV data, and to perform comprehensive characterization of final products and critical intermediates. This dual strategy ensures both efficiency and a profound understanding of the chemical system.
References
- 1. waters.com [waters.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets [pubmed.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 13. conductscience.com [conductscience.com]
- 14. padproject.nd.edu [padproject.nd.edu]
- 15. torontech.com [torontech.com]
- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Predicting NMR Shifts for Derivatives of 1,6-Dimethyl-1H-indazole-5-boronic Acid
Abstract
Derivatives of the 1,6-dimethyl-1H-indazole-5-boronic acid scaffold are of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the boronic acid moiety and the proven biological activity of the indazole core. Accurate structural characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive tool for this purpose. This guide provides a comprehensive framework for predicting the ¹H, ¹³C, and ¹¹B NMR chemical shifts for this core structure and its derivatives. By synthesizing data from analogous structures and fundamental principles, we offer a predictive model to aid researchers in spectral assignment, structural confirmation, and reaction monitoring. This document moves beyond a simple data repository to explain the underlying electronic and structural factors that govern chemical shifts, providing a deeper understanding for rational compound design and analysis.
Introduction: The Convergence of Indazole and Boronic Acid Chemistry
The indazole ring system is a privileged scaffold in drug discovery, present in numerous compounds with a wide range of biological activities, including anti-tumor and anti-inflammatory properties.[1] Concurrently, arylboronic acids are not merely synthetic intermediates for cross-coupling reactions; they are recognized pharmacophores that can form reversible covalent bonds with diols, a feature exploited in sensors and targeted drug delivery.[2][3] The combination of these two moieties in this compound creates a versatile platform for developing novel therapeutics.
Precise and unambiguous characterization of these molecules is critical. NMR spectroscopy provides unparalleled insight into molecular structure, connectivity, and chemical environment. This guide serves as a practical tool for researchers, offering a systematic comparison of expected NMR shifts as functional groups are varied on the core scaffold.
Foundational Principles Governing Chemical Shifts
The chemical shift (δ) of a nucleus is exquisitely sensitive to its local electronic environment. Understanding the key factors that influence this environment is essential for accurate spectral interpretation.
-
Inductive Effects: Electronegative atoms withdraw electron density from adjacent nuclei, reducing their shielding and causing a "deshielding" effect, which results in a downfield shift (higher ppm). The opposite is true for electropositive groups.[4]
-
Resonance Effects: The delocalization of π-electrons can significantly increase or decrease electron density at specific positions in an aromatic system. Electron-donating groups (EDGs) typically cause upfield shifts (lower ppm) at ortho and para positions, while electron-withdrawing groups (EWGs) cause downfield shifts.[4]
-
Magnetic Anisotropy: The circulation of electrons in π-systems (like the indazole ring) and carbonyls creates local magnetic fields. Nuclei located in the "deshielding cone" of this anisotropic field will resonate downfield, while those in the "shielding cone" will shift upfield.[4]
These principles form the basis for predicting how structural modifications will manifest in the NMR spectrum.
Caption: Key electronic factors that determine the final observed NMR chemical shift.
Spectral Analysis of the Core Scaffold: this compound
While specific experimental data for this exact molecule is not widely published, we can construct a highly accurate prediction of its NMR spectra by analyzing data from closely related substituted indazoles and arylboronic acids.[5][6][7]
Caption: Structure of the core molecule with key positions labeled.
Predicted ¹H NMR Shifts
The proton spectrum can be divided into four distinct regions: the indazole aromatic protons, the two methyl groups, and the exchangeable boronic acid protons.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Rationale & Comments |
| H-3 | 7.9 - 8.2 | Singlet (s) | Typically the most downfield proton on the pyrazole ring of the indazole system.[8] Its chemical shift is sensitive to substitution at N-2, but less so for N-1 substitution.[9] |
| H-4 | 7.7 - 7.9 | Singlet (s) | Deshielded by the adjacent fused benzene ring and the C-5 boronic acid group. Will appear as a sharp singlet. |
| H-7 | 7.3 - 7.5 | Singlet (s) | Generally more upfield than other aromatic protons on the indazole core. Appears as a sharp singlet. |
| N1-CH₃ | 3.9 - 4.1 | Singlet (s) | Characteristic shift for an N-methyl group on an indazole ring.[8] |
| C6-CH₃ | 2.4 - 2.6 | Singlet (s) | Typical chemical shift for a methyl group attached to an aromatic ring. |
| B(OH)₂ | 4.5 - 6.0 | Broad Singlet (br s) | Highly variable, solvent-dependent, and subject to rapid chemical exchange. May not always be observed. |
Predicted ¹³C NMR Shifts
The ¹³C spectrum provides a map of the carbon skeleton. The carbon attached to the boron atom (C-5) is a key diagnostic signal.
| Carbon Assignment | Predicted δ (ppm) | Rationale & Comments |
| C-3 | 133 - 136 | The chemical shift is characteristic of the 1H-indazole tautomer.[8] |
| C-3a | 121 - 124 | Bridgehead carbon, typically shielded relative to other quaternary carbons in the aromatic system. |
| C-4 | 120 - 123 | Aromatic CH carbon. |
| C-5 | 130 - 135 | ipso-Carbon attached to boron. The signal may be broadened due to quadrupolar relaxation of the adjacent ¹¹B nucleus. |
| C-6 | 138 - 142 | Aromatic carbon bearing the methyl group. |
| C-7 | 109 - 112 | Aromatic CH carbon, typically shielded. |
| C-7a | 140 - 143 | Bridgehead carbon adjacent to N-1. |
| N1-CH₃ | 35 - 38 | Typical range for an N-methyl group in this environment.[8] |
| C6-CH₃ | 20 - 23 | Typical range for an aryl methyl group. |
Predicted ¹¹B NMR Shift
¹¹B NMR is an exceptionally useful technique for analyzing boronic acids and their derivatives.[2][3]
| Nucleus | Predicted δ (ppm) | Rationale & Comments |
| ¹¹B | 28 - 33 | This range is characteristic of a trigonal planar, sp²-hybridized boron atom in an arylboronic acid.[10] The signal is often broad. |
A Comparative Guide: Predicting Shifts in Derivatives
The true utility of this guide lies in predicting how the NMR spectra will change upon chemical modification. We will consider three common transformations.
Caption: Workflow for predicting spectral changes based on synthetic modifications.
Case Study 1: Addition of an Electron-Withdrawing Group (EWG) at C-3
If a potent EWG like a nitro (-NO₂) or cyano (-CN) group is introduced at the C-3 position, significant downfield shifts are expected for nearby nuclei due to strong inductive and resonance withdrawal of electron density.[9]
-
¹H NMR: The H-4 proton would experience the largest downfield shift, potentially moving >0.5 ppm to the δ 8.2 - 8.5 ppm range. The H-7 proton would be less affected.
-
¹³C NMR: C-4 would be significantly deshielded, shifting downfield. The bridgehead carbon C-3a would also be affected. C-3 itself would be replaced by the quaternary carbon signal of the substituent.
Case Study 2: Addition of an Electron-Donating Group (EDG) at C-3
Conversely, an EDG like an amine (-NH₂) or methoxy (-OCH₃) group at C-3 will donate electron density into the ring system.
-
¹H NMR: The H-4 proton would experience a notable upfield shift, potentially moving into the δ 7.2 - 7.5 ppm range.
-
¹³C NMR: C-4 would show a significant upfield shift due to increased electron density from the resonance effect.
Case Study 3: Esterification of the Boronic Acid
Reacting the boronic acid with a diol, such as pinacol, forms a boronate ester. This is a crucial transformation that dramatically alters the boron environment.
-
¹¹B NMR: The hybridization of the boron atom changes from trigonal planar (sp²) to tetrahedral (sp³). This increased shielding causes a dramatic upfield shift of the ¹¹B signal, typically from ~30 ppm to the δ 15 - 23 ppm range.[2] This is a definitive indicator of successful esterification.
-
¹H and ¹³C NMR: The effect on the indazole core protons and carbons would be minimal. New signals corresponding to the pinacol methyl groups would appear in the ¹H NMR spectrum around δ 1.2 - 1.4 ppm .
Experimental Protocol for a Self-Validating NMR Analysis
To ensure trustworthy and unambiguous assignments, a multi-faceted NMR approach is required. This protocol outlines a self-validating system.
Objective: To acquire a full set of NMR data for a derivative of this compound and confirm all assignments.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for exchangeable protons, or CDCl₃).[11]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Ensure adequate spectral width to cover all expected signals (e.g., 0-12 ppm).
-
Use sufficient scans to achieve a good signal-to-noise ratio (>16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
A wider spectral width is needed (e.g., 0-160 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., >1024 scans).
-
-
¹¹B NMR Acquisition:
-
If available, use a broadband probe to acquire a proton-decoupled ¹¹B spectrum.
-
Set the spectral width to cover the expected boronic acid/ester region (e.g., -20 to 60 ppm).
-
Use a liquid external standard (e.g., BF₃·OEt₂) for referencing if necessary.
-
-
Structural Validation with 2D NMR:
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. While the parent compound has mostly singlets, this is crucial for derivatives with adjacent protons to establish connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a critical experiment that correlates each proton directly to the carbon it is attached to. It provides an unambiguous link between the ¹H and ¹³C spectra, confirming the assignments of C-3, C-4, C-7, and the methyl carbons.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is the key to assigning the quaternary (non-protonated) carbons. For example, the N1-CH₃ protons should show a correlation to C-7a and C-3a, definitively placing these carbons in the spectrum.[12]
-
By following this comprehensive protocol, the resulting spectral assignments are internally validated, providing the highest degree of confidence in the proposed structure.
Conclusion
This guide provides a robust framework for understanding and predicting the NMR spectra of this compound and its derivatives. By grounding predictions in the fundamental principles of chemical shifts and leveraging comparative data from related structures, researchers can confidently assign spectra, verify structures, and accelerate their research and development programs. The use of a multi-dimensional, self-validating NMR protocol is strongly recommended to ensure the highest level of scientific integrity in structural elucidation.
References
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
A Researcher's Guide to Comparing the Biological Activity of 1,6-dimethyl-1H-indazole-5-boronic Acid and Its Analogs as Putative Kinase Inhibitors
In the landscape of modern drug discovery, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous clinically significant therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, with a particular prominence in oncology as potent protein kinase inhibitors.[3] This guide provides a comprehensive framework for researchers and drug development professionals on how to systematically compare the biological activity of a specific indazole derivative, 1,6-dimethyl-1H-indazole-5-boronic acid, and its structural analogs. The inclusion of a boronic acid moiety adds another layer of chemical versatility, often utilized in medicinal chemistry for covalent inhibition or as a key synthetic handle for generating molecular diversity through cross-coupling reactions.[4][5]
This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to compound evaluation. We will delve into the critical aspects of assay selection, experimental execution, data interpretation, and the elucidation of structure-activity relationships (SAR).
The Rationale for Comparison: Targeting Aberrant Kinase Signaling
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[3] The indazole core has been successfully incorporated into numerous FDA-approved kinase inhibitors.[3] For the purpose of this guide, we will hypothesize that this compound and its analogs are designed to target a key oncogenic kinase, such as a member of the Receptor Tyrosine Kinase (RTK) family. The objective of our comparative analysis is to identify analogs with improved potency, selectivity, and cellular activity.
To illustrate the comparative process, we will consider three hypothetical analogs of our lead compound (Compound 1 ):
-
Compound 1: this compound
-
Analog A: 1-ethyl-6-methyl-1H-indazole-5-boronic acid (Modification at N1-position)
-
Analog B: 1-methyl-6-(trifluoromethyl)-1H-indazole-5-boronic acid (Modification at C6-position)
-
Analog C: 1,6-dimethyl-1H-indazole-5-carboxamide (Modification of the boronic acid group)
This selection of analogs allows for the systematic probing of key structural features to build a preliminary SAR.
Experimental Workflow for Comparative Analysis
A logical and phased approach is crucial for the efficient evaluation of novel compounds. The workflow should progress from initial biochemical validation of target engagement to the assessment of cellular effects.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
cost-benefit analysis of using 1,6-dimethyl-1H-indazole-5-boronic acid in synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount to achieving efficient and cost-effective synthetic routes. Among the vast arsenal of reagents for carbon-carbon bond formation, heteroaryl boronic acids have established themselves as indispensable tools, largely due to their versatility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth cost-benefit analysis of a specialized, yet increasingly relevant, building block: 1,6-dimethyl-1H-indazole-5-boronic acid .
We will objectively compare its performance, cost, and synthetic utility against its logical alternatives: the parent 1H-indazole-5-boronic acid and its more stable derivative, 1H-indazole-5-boronic acid pinacol ester . This analysis is grounded in experimental data from peer-reviewed literature and supplier pricing, offering a comprehensive perspective for researchers navigating the practicalities of reagent selection.
The Indazole Moiety: A Privileged Scaffold
The indazole core is a recurring motif in a multitude of biologically active compounds, including kinase inhibitors for cancer therapy and agents targeting neurological disorders.[1] The ability to functionalize this scaffold at various positions is crucial for modulating the pharmacological properties of lead compounds. The C5 position is a common point of diversification, and the use of boronic acids at this position allows for the facile introduction of aryl and heteroaryl substituents via Suzuki-Miyaura coupling.
The Case for Methylation: Overcoming the Challenges of N-H Indazoles
A primary consideration when working with indazole derivatives is the presence of the acidic N-H proton. In the context of palladium-catalyzed cross-coupling reactions, this can be a significant liability. Unprotected N-H indazoles are known to act as inhibitors of the palladium catalyst, leading to lower yields and challenging reaction optimization.[1] The nitrogen lone pair can coordinate to the palladium center, leading to catalyst deactivation. This necessitates the use of protecting groups, adding extra steps to the synthetic sequence and ultimately increasing costs and reducing overall efficiency.
This is where the strategic advantage of This compound becomes evident. The methylation at the N1 position effectively caps the reactive N-H group, preventing catalyst inhibition and allowing for more robust and reproducible coupling reactions. The additional methyl group at the C6 position can also provide steric hindrance that may influence the regioselectivity of subsequent reactions and can be a key interaction point in a drug-target binding pocket.
Cost Analysis: A Quantitative Comparison
To provide a clear and practical cost comparison, we have compiled pricing information from various chemical suppliers for this compound and its common alternatives. The cost is presented on a per-gram and per-mole basis to account for the differences in molecular weight.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Representative Price (per gram) | Representative Price (per mmol) |
| This compound | 1310383-74-4 | 190.01 | ~$195.00 | ~$37.05 |
| 1H-Indazole-5-boronic acid | 338454-14-1 | 161.95 | ~$140.25 - $228.75 | ~$22.72 - $37.06 |
| 1H-Indazole-5-boronic acid pinacol ester | 862723-42-0 | 244.10 | ~$150.00 - $250.00 | ~$36.60 - $61.00 |
Disclaimer: Prices are approximate and subject to change based on supplier, purity, and quantity. The prices listed are for research quantities and are intended for comparative purposes.
From a purely financial standpoint, the non-methylated 1H-indazole-5-boronic acid appears to be the most cost-effective option on a per-mole basis. However, this initial assessment does not factor in the potential hidden costs associated with its use, such as the need for protecting group strategies, lower reaction yields, and increased purification efforts due to side reactions. The pinacol ester offers enhanced stability over the free boronic acid, which can be advantageous for storage and handling, but this comes at a higher cost per mole.[2]
Performance and Reactivity: A Deeper Dive into Experimental Data
A study on the synthesis and reactivity of protected indazole boronic acid pinacolyl esters provides insight into the yields that can be expected from such couplings.[3] For instance, the coupling of a protected 5-bromoindazole with various aryl halides using a palladium catalyst can proceed in good to excellent yields, often exceeding 80%. These high yields are, in part, attributable to the absence of the problematic N-H proton.
Key Considerations for Reactivity:
-
N-H Acidity: The pKa of the indazole N-H is a critical factor.[1] The deprotonated indazole can act as a ligand for the palladium catalyst, hindering its catalytic activity. N-methylation elegantly circumvents this issue.
-
Stability: Boronic acids are susceptible to protodeboronation, a side reaction that cleaves the C-B bond and reduces the yield of the desired product.[4] Pinacol esters are generally more stable towards protodeboronation than their corresponding free boronic acids. The di-methylation in our target compound may also influence its stability, though this has not been extensively studied.
-
Solubility: The methyl groups on this compound are likely to increase its solubility in organic solvents commonly used for Suzuki-Miyaura reactions, such as dioxane and toluene. This can be a significant practical advantage, leading to more homogeneous reaction mixtures and improved reaction rates.
Experimental Workflow: A Generalized Protocol for Suzuki-Miyaura Coupling
The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of an indazole boronic acid with an aryl bromide. This protocol is a synthesis of best practices reported in the literature and should be optimized for specific substrates.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Logical Framework for Reagent Selection
The decision to use this compound should be based on a holistic assessment of the synthetic goals, budget, and timeline. The following diagram illustrates a logical decision-making process.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 1,6-Dimethyl-1H-indazole-5-boronic acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The following guide provides essential, immediate safety and logistical information for handling 1,6-Dimethyl-1H-indazole-5-boronic acid. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Anticipated Hazard Profile
Based on analogous compounds, this compound should be handled as a hazardous substance with the following potential effects:
-
Skin Irritation: May cause redness, itching, or rash upon contact.[1][2][5]
-
Serious Eye Irritation: Can cause significant irritation and potential damage to the eyes.[1][2][5]
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[1][2][6]
-
Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation.[2][6]
It is crucial to handle this compound with the appropriate precautions to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive suite of PPE is mandatory to prevent exposure when working with this compound.[4] The following table outlines the required PPE and the rationale for its use.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[3] | To protect eyes from dust particles and accidental splashes of the chemical or solvents.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Consider double gloving for added protection.[7] | To prevent skin contact and potential irritation. Gloves should be inspected before use and changed immediately if contaminated.[4] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[4][7] | To protect the skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood to prevent the inhalation of dust particles.[4] | To minimize the risk of respiratory tract irritation.[4] |
Operational Plan: A Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Preparation: Setting the Stage for Safety
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.[8][9] Ensure the fume hood has proper airflow.[9]
-
Accessible Safety Equipment: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[3][4]
-
Clean Workspace: The work area should be clean and free of clutter to prevent spills and contamination.[4]
Handling: Precision and Precaution
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.[4]
-
Careful Transfer: Avoid generating dust when transferring the solid.[4] Use appropriate tools, such as a spatula, for transfers.[4]
-
Container Management: Keep the container of this compound tightly closed when not in use.[4][9]
Post-Handling: Decontamination and Hygiene
-
Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]
-
Workspace Decontamination: Clean the work area to remove any residual chemical.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination and dispose of contaminated items as hazardous waste.[4]
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures: Spill and Exposure Management
Even with the best precautions, accidents can happen. Rapid and correct response is critical.
Spill Management
-
Evacuate and Ventilate: If a spill occurs outside of a fume hood, evacuate the immediate area and ensure adequate ventilation.[9] Do not re-enter without appropriate PPE.[9]
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[3] Avoid raising dust.[3]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.[3]
-
Reporting: Report the spill to the appropriate safety personnel at your institution.[3]
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult, give oxygen.[1] Seek medical attention if symptoms persist.[5]
-
Skin Contact: Remove contaminated clothing and wash the exposed area thoroughly with soap and water for at least 15 minutes.[1][5] Seek medical attention if irritation develops or worsens.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][5] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1] Seek immediate medical care.[5]
Disposal Plan: Responsible Waste Management
All waste generated from the use of this compound must be considered hazardous waste.[3]
Step-by-Step Disposal Protocol
-
Waste Segregation: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[7]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[7]
-
Solid Waste: Contaminated solid materials such as gloves, bench paper, and weighing papers should be placed in the designated solid hazardous waste container.[7]
-
Liquid Waste: All solutions containing the compound must be collected in the designated liquid hazardous waste container.[7]
-
Decontamination of Glassware:
-
Initial Rinse: In a chemical fume hood, rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol).[7] This initial rinseate must be collected as liquid hazardous waste.[8][7]
-
Secondary Decontamination: A basic wash can help convert residual boronic acid into a more water-soluble boronate salt.[7] This rinsate should also be collected as liquid hazardous waste.[7]
-
Final Rinse and Drying: After decontamination, a final water rinse should also be collected as hazardous waste.[7] Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse or disposal.[7]
-
-
Storage and Pickup: Store sealed and labeled waste containers in a designated satellite accumulation area.[7] Follow your institution's procedures for hazardous waste pickup.[7]
Caption: Disposal workflow for this compound.
By adhering to these protocols, you contribute to a safe and productive research environment, ensuring the well-being of yourself and your colleagues while advancing scientific discovery.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
